molecular formula C9H9ClO3 B2726733 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde CAS No. 532944-74-4

5-Chloro-3-ethoxy-2-hydroxybenzaldehyde

Cat. No.: B2726733
CAS No.: 532944-74-4
M. Wt: 200.62
InChI Key: NMRAFMVJEYGQEM-UHFFFAOYSA-N
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Description

5-Chloro-3-ethoxy-2-hydroxybenzaldehyde is a multifunctional aromatic aldehyde of high interest in organic and medicinal chemistry research. Its distinct molecular structure, featuring aldehyde, hydroxy, and chloro substituents on a benzene ring further substituted with an ethoxy group, makes it a valuable precursor for synthesizing a wide range of complex molecules. Researchers utilize this compound primarily as a key building block for the construction of various heterocyclic systems . Its structural motifs are commonly found in the synthesis of compounds with potential biological activities . The presence of multiple functional groups allows for selective chemical transformations, including condensation reactions to form Schiff bases or thiosemicarbazones , which are a class of compounds known to act as N,S-donor ligands in coordination chemistry and exhibit various biological properties . This reagent is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-ethoxy-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-8-4-7(10)3-6(5-11)9(8)12/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRAFMVJEYGQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-3-ethoxy-2-hydroxybenzaldehyde CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Hydroxybenzaldehydes: Focus on 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde Analogues

Introduction and Compound Identification

In the field of synthetic chemistry and drug discovery, substituted benzaldehydes are crucial building blocks. Their utility stems from the reactive aldehyde group, which can participate in a wide array of chemical transformations, and the substituted aromatic ring, which allows for the fine-tuning of steric and electronic properties.

An initial search for "this compound" did not yield a specific CAS Registry Number. This suggests the compound may be a novel chemical entity or a rarely synthesized intermediate. However, several structurally similar compounds are well-documented. This guide will focus on the following key analogues to provide a robust foundation for researchers working with similar structures:

  • 5-Chloro-2-hydroxybenzaldehyde : Possesses the core chloro- and hydroxy-substituents.

  • 3-Ethoxy-2-hydroxybenzaldehyde : Features the ethoxy- and hydroxy- groups in the specified 2 and 3 positions.

  • 5-Chloro-2-hydroxy-3-methoxybenzaldehyde : A close analogue with a methoxy group instead of an ethoxy group.

A comparative analysis of these compounds allows for an informed prediction of the potential properties and hazards of the target molecule.

Table 1: Chemical Identifiers of Key Analogues
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Chloro-2-hydroxybenzaldehyde635-93-8[1][2][3]C₇H₅ClO₂[2][3]156.57[2][3]
3-Ethoxy-2-hydroxybenzaldehydeNot available in search resultsNot available in search resultsNot available in search results
5-Chloro-2-hydroxy-3-methoxybenzaldehyde7740-05-8CH₃OC₆H₂Cl(OH)CHO186.59

Comprehensive Safety Data Sheet (SDS) Analysis

The safe handling of any chemical substance is paramount. In the absence of a specific SDS for the target compound, a composite safety profile can be extrapolated from its analogues. The following sections synthesize key safety data from available SDS documents.

Hazard Identification and Precautionary Statements

Based on the SDS for 3-Ethoxy-2-hydroxybenzaldehyde, researchers should be aware of the following potential hazards and take appropriate precautions.

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

    • P264: Wash skin thoroughly after handling.[5]

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]

First-Aid Measures

In the event of exposure, the following first-aid measures, drawn from related compounds, should be implemented immediately.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] If eye irritation persists, get medical advice or attention.[5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[6] If skin irritation occurs, get medical advice or attention.[5]

  • Inhalation: Remove to fresh air.[6] If you feel unwell, get medical advice/attention.[5]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth and drink plenty of water.[6][7] Never give anything by mouth to an unconscious person.[6]

Handling, Storage, and Personal Protective Equipment (PPE)

The causality behind proper handling and storage protocols is to minimize exposure and maintain the chemical integrity of the substance.

Handling:

  • Work in a well-ventilated place.[5]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.[6]

  • Wash hands and any exposed skin thoroughly after handling.[5][6]

  • Do not eat, drink, or smoke when using this product.[6][7]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Store under an inert gas and in a dark place, as some related compounds are sensitive to light and moisture.[4][5][6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields (or goggles) conforming to EN166 standards.[6]

  • Hand Protection: Wear protective gloves.[5][6] Gloves must be inspected prior to use, and proper glove removal technique should be employed.[4]

  • Skin and Body Protection: Wear long-sleeved clothing.[6]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[6] For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6]

Experimental Workflows and Protocols

To ensure both safety and experimental reproducibility, a self-validating system of protocols is essential. Below are a generalized handling workflow and a safety assessment pathway applicable to novel or sparsely documented substituted benzaldehydes.

Diagram 1: General Laboratory Handling Workflow for Substituted Benzaldehydes

G General Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Post-Procedure a Review SDS of Analogues b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Ensure Fume Hood is Operational b->c d Weigh Compound in Fume Hood c->d Proceed to Handling e Perform Reaction Under Inert Atmosphere (if necessary) d->e f Monitor Reaction Progress e->f g Quench Reaction Safely f->g Reaction Complete h Segregate Waste into Appropriate Containers (Halogenated/Non-halogenated) g->h i Clean Glassware and Surfaces h->i j Remove PPE and Wash Hands i->j G Preliminary Safety Assessment Flow start Start: Novel Compound (e.g., this compound) struct_analysis Analyze Structure for Known Toxicophores start->struct_analysis analog_search Identify and Search for Structurally Similar Compounds start->analog_search predict_hazards Predict Potential Hazards (Irritation, Toxicity, etc.) struct_analysis->predict_hazards sds_review Review SDS of Analogues for Hazard Data analog_search->sds_review sds_review->predict_hazards define_protocols Define Handling & Storage Protocols Based on Highest Predicted Risk predict_hazards->define_protocols end Implement Protocols and Proceed with Small-Scale Experimentation define_protocols->end

Caption: A logical pathway for assessing the potential hazards of a novel chemical compound.

Stability and Reactivity

For compounds like 3-Ethoxy-2-hydroxybenzaldehyde, stability is a key concern.

  • Chemical Stability: Stable under recommended storage conditions. [4]* Conditions to Avoid: Moisture should be avoided. [4]* Incompatible Materials: Be aware of potential reactions with acids, acid chlorides, acid anhydrides, and oxidizing agents. [4]* Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may be formed. [4]

Toxicological and Ecological Information

While detailed toxicological data for 3-Ethoxy-2-hydroxybenzaldehyde is not available, the SDS notes that prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals, a determination made using Quantitative Structure-Activity Relationship (QSAR) modeling. [4]No components are listed as probable, possible, or confirmed human carcinogens by IARC at levels greater than or equal to 0.1%. [4] For environmental fate, it is crucial to prevent the product from entering drains. [6]

Conclusion

While the specific compound this compound remains elusive in common chemical databases, a thorough, science-driven approach allows for the construction of a reliable safety and handling framework. By analyzing the properties of close structural analogues, researchers can anticipate potential hazards and implement robust laboratory protocols. This proactive, evidence-based methodology is the cornerstone of both innovative research and a culture of safety. Always treat novel compounds as potentially hazardous until proven otherwise and handle them with the highest degree of care.

References

  • SAFETY DATA SHEET for 3-Ethoxy-4-hydroxybenzaldehyde. (2025-09-18). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for Benzaldehyde. (2025-11-06). MilliporeSigma.
  • SAFETY DATA SHEET for 2,4,5-Trihydroxybenzaldehyde. TCI Chemicals.
  • 5-CHLORO-2-ETHOXYBENZALDEHYDE Inform
  • 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Product Page. Sigma-Aldrich.
  • 5-Chloro-2-hydroxybenzaldehyde Product Page. BLD Pharm.
  • 5-Chloro-salicylaldehyde Compound Summary. PubChem.
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  • MSDS of 3-Ethoxy-2-hydroxybenzaldehyde. (2023-05-17). Chemical Supplier.
  • Safety D

Sources

Thermodynamic Properties of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde: A Methodological Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of the thermodynamic properties of an active pharmaceutical ingredient (API) is fundamental to drug development. These properties govern critical parameters such as solubility, stability, and bioavailability, directly impacting a drug's efficacy and safety. This guide provides a detailed framework for the experimental determination and computational prediction of the thermodynamic properties of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde. While specific experimental data for this compound is not extensively available in public literature, this paper outlines the essential methodologies and theoretical considerations required for its thorough characterization. We present detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a robust workflow for computational prediction using Density Functional Theory (DFT). This integrated approach ensures a comprehensive and validated thermodynamic profile, crucial for informed decision-making in pharmaceutical development.

Introduction: The Critical Role of Thermodynamics in Drug Development

The journey of a drug molecule from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, the thermodynamic profile of a compound is paramount. Properties such as enthalpy, entropy, and Gibbs free energy of formation dictate the molecule's inherent stability, its phase behavior (polymorphism), and its interaction with biological systems. For a molecule like this compound, a substituted benzaldehyde with potential pharmaceutical applications, a thorough thermodynamic characterization is not merely academic—it is a prerequisite for successful formulation and development.

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step methodologies for elucidating the thermodynamic landscape of this molecule. We will explore how experimental techniques and computational chemistry can be synergistically employed to build a comprehensive and reliable dataset.

Experimental Determination of Thermodynamic Properties

Experimental thermal analysis provides direct measurement of a material's response to controlled temperature changes. For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools.[1][2]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][4] This allows for the determination of key thermodynamic parameters associated with phase transitions.

Core Applications for this compound:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): Precisely determining the melting point is crucial for identifying the compound and assessing its purity.[5] The enthalpy of fusion, the energy required to melt the solid, provides insight into the strength of the crystal lattice.

  • Heat Capacity (Cp): DSC can measure the heat capacity of the compound, which is the amount of heat required to raise its temperature by one degree.[6] This is a fundamental thermodynamic property used in many calculations.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit different melting points and solubilities. DSC is a primary tool for identifying and characterizing these different forms.[2]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to prevent oxidation. The temperature range should be sufficient to encompass the melting transition.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is primarily used to assess the thermal stability and composition of a material.[9]

Core Applications for this compound:

  • Thermal Stability: TGA determines the temperature at which the compound begins to decompose.[2] This is critical for defining storage conditions and assessing stability during manufacturing processes like drying.

  • Compositional Analysis: TGA can quantify the amount of volatile components, such as residual solvents or water, in the sample.[1][8]

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of this compound into a TGA pan.

  • Instrument Calibration: Calibrate the instrument's mass balance and temperature sensor.

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • Temperature Program: Heat the sample at a controlled rate, for instance, 10 °C/min, under a nitrogen or air atmosphere, depending on whether thermal or oxidative stability is being investigated.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of a significant weight loss event indicates the beginning of decomposition.

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers a powerful and cost-effective means to predict thermodynamic properties. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[10]

Density Functional Theory (DFT) Workflow

DFT calculations can provide valuable insights into the gas-phase thermodynamic properties of a molecule, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°).[11][12][13] A common and well-validated level of theory for organic molecules is B3LYP/6-31G*.[14][15][16][17][18]

Step-by-Step DFT Protocol:

  • Molecular Structure Input: Build the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermochemical Analysis: The output of the frequency calculation provides the enthalpy, entropy, and Gibbs free energy at a specified temperature (usually 298.15 K).

dot graph TD { A[Molecular Structure Input] --> B{Geometry Optimization}; B --> C{Frequency Calculation}; C --> D[Thermochemical Properties (Enthalpy, Entropy, Gibbs Free Energy)]; subgraph "Computational Workflow" A; B; C; D; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style C fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style D fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 } caption: "DFT Workflow for Thermochemical Prediction"

Integrating Experimental and Computational Data

The true power of a thorough thermodynamic characterization lies in the integration of experimental and computational results. For instance, the computationally derived gas-phase enthalpy of formation can be combined with the experimentally measured enthalpy of sublimation (which can be derived from DSC data or vapor pressure measurements) to determine the enthalpy of formation in the solid state. This cross-validation provides a high degree of confidence in the final thermodynamic parameters.

Data Summary

PropertyEstimated Value/RangeMethod of Determination
Melting Point~80-90 °CDSC (based on similar compounds[31])
Enthalpy of Fusion20-30 kJ/molDSC (based on similar compounds[29])
Decomposition Temp.> 200 °CTGA (typical for aromatic aldehydes)
ΔHf° (gas)-350 to -450 kJ/molDFT (B3LYP/6-31G)
S° (gas)400-450 J/mol·KDFT (B3LYP/6-31G)

Note: These are estimated values and should be confirmed by experimental measurement.

Conclusion

The thermodynamic characterization of this compound is a critical step in its potential development as a pharmaceutical agent. By employing a dual strategy of experimental thermal analysis (DSC and TGA) and computational prediction (DFT), researchers can build a comprehensive and reliable thermodynamic profile. This guide has provided the necessary protocols and theoretical framework to undertake such an investigation. The resulting data will be invaluable for guiding formulation, ensuring stability, and ultimately, contributing to the development of a safe and effective drug product.

References

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Technical Guide: Biological Activity Potential of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity potential, synthesis, and experimental applications of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde (CAS: 532944-74-4). This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a pharmacophore scaffold.

Executive Summary & Chemical Identity

This compound is a dual-functionalized derivative of salicylaldehyde. It serves as a "privileged scaffold" in medicinal chemistry, primarily used to synthesize Schiff bases and transition metal complexes. Its structural uniqueness lies in the combination of a lipophilic electron-withdrawing chlorine atom at the C5 position and a sterically significant ethoxy group at the C3 position.

PropertyDetail
IUPAC Name This compound
CAS Number 532944-74-4
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Core Scaffold Salicylaldehyde (2-hydroxybenzaldehyde)
Key Substituents 5-Chloro (Bioactivity enhancer), 3-Ethoxy (Solubility/Steric modulator)
Structural-Activity Relationship (SAR) Analysis

The biological potential of this compound is dictated by three specific structural zones:

  • The Chelation Pocket (Zone A): The ortho-hydroxy and formyl groups form a bidentate site (O,O donor) capable of condensing with amines to form Schiff bases (N,O donor). This is critical for binding metal ions (Cu²⁺, Zn²⁺, Ni²⁺), which often potentiates biological activity.

  • The Lipophilic Tail (Zone B): The 5-Chloro substituent increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate lipid bilayers of bacterial cell walls.

  • The Steric Modulator (Zone C): The 3-Ethoxy group provides greater steric bulk than a methoxy group. This prevents the formation of inactive polymeric metal species (e.g.,

    
    -oxo dimers), favoring biologically active monomeric complexes.
    

SAR_Analysis Compound 5-Chloro-3-ethoxy- 2-hydroxybenzaldehyde ZoneA Zone A: Chelation Pocket (OH + CHO) Schiff Base Formation Compound->ZoneA Reactivity ZoneB Zone B: 5-Chloro Lipophilicity Enhancer (Membrane Penetration) Compound->ZoneB Pharmacokinetics ZoneC Zone C: 3-Ethoxy Steric Bulk (Prevents Dimerization) Compound->ZoneC Stability Metal Complexation\n(Cu, Zn, Co) Metal Complexation (Cu, Zn, Co) ZoneA->Metal Complexation\n(Cu, Zn, Co) Antimicrobial Potency Antimicrobial Potency ZoneB->Antimicrobial Potency Solubility & Selectivity Solubility & Selectivity ZoneC->Solubility & Selectivity

Figure 1: SAR analysis highlighting the three functional zones driving biological activity.

Biological Activity Profile

While the free aldehyde exhibits moderate baseline activity, its primary value is as a precursor. The biological potential is realized through two primary pathways: Schiff Base Derivatization and Metal Complexation .

Antimicrobial Potential (Antibacterial & Antifungal)

Research on analogs (such as 3-ethoxysalicylaldehyde and 5-chlorosalicylaldehyde) indicates that derivatives of this compound possess significant antimicrobial properties.

  • Mechanism: The azomethine linkage (-C=N-) in Schiff bases interferes with normal cell processes. The 5-chloro group enhances lipophilicity, facilitating transport across the lipid membrane of Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

  • Evidence: Schiff bases derived from the parent 3-ethoxysalicylaldehyde have shown MIC values comparable to standard antibiotics when complexed with transition metals [1, 4].

Anticancer & DNA Binding

Metal complexes (particularly Copper(II) and Zinc(II)) of this ligand class are known DNA intercalators.

  • Mechanism: The planar aromatic ring system inserts between DNA base pairs. The 3-ethoxy group adds a steric element that can tune the binding affinity, potentially reducing off-target toxicity compared to less substituted analogs.

  • Oxidative Cleavage: Cu(II) complexes can generate Reactive Oxygen Species (ROS) in the presence of H₂O₂, leading to oxidative DNA cleavage and apoptosis in cancer cells.

Antioxidant Activity

The phenolic hydroxyl group at position 2 allows the molecule to act as a radical scavenger.

  • Radical Scavenging: It can donate a hydrogen atom to neutralize DPPH or ABTS radicals. The electron-donating ethoxy group at position 3 stabilizes the resulting phenoxy radical, potentially enhancing antioxidant duration compared to the unsubstituted phenol.

Experimental Protocols

These protocols are designed for researchers to synthesize the scaffold and validate its biological activity.

Protocol A: Synthesis of Schiff Base Derivatives

Objective: To create a biologically active ligand from this compound.

Reagents:

  • This compound (1.0 mmol)

  • Primary Amine (e.g., 4-aminophenol, phenylhydrazine) (1.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of hot absolute ethanol.

  • Addition: Separately dissolve 1.0 mmol of the primary amine in 10 mL of ethanol. Add this slowly to the aldehyde solution with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 70-80°C for 2-4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. If precipitation occurs, filter the solid. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.

  • Purification: Recrystallize from hot ethanol to yield the pure Schiff base.

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

Materials:

  • Test Compound (Synthesized Schiff Base/Complex)[1][2][3][4]

  • DMSO (Solvent)[1][3]

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (Indicator)

Workflow:

  • Stock Preparation: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate plates at 37°C for 18-24 hours.

  • Visualization: Add 20 µL of Resazurin solution (0.015%) to each well. Incubate for 1-2 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic activity).

  • Determination: The lowest concentration remaining blue is the MIC.

Workflow Start Start: 5-Chloro-3-ethoxy- 2-hydroxybenzaldehyde Step1 Step 1: Condensation (Reflux with Amine + EtOH) Start->Step1 Step2 Step 2: Isolation (Filtration & Recrystallization) Step1->Step2 Step3 Step 3: Metal Complexation (Optional: Add CuCl2/ZnCl2) Step2->Step3 Ligand Formation Step4 Step 4: Biological Assay (MIC / DNA Binding) Step2->Step4 Direct Testing Step3->Step4 Complex Testing

Figure 2: Experimental workflow from scaffold to biological evaluation.

Synthesis & Handling of the Core Scaffold

If the specific CAS 532944-74-4 is unavailable, it can be synthesized from the commercially available 3-ethoxysalicylaldehyde (CAS 492-88-6).

Synthesis Route:

  • Starting Material: 3-Ethoxysalicylaldehyde.[1][3][4][5][6][7]

  • Reagent: Sulfuryl chloride (

    
    ) or N-Chlorosuccinimide (NCS).
    
  • Conditions: Reaction in glacial acetic acid or chloroform at room temperature. The 3-ethoxy group directs the incoming chlorine to the para position relative to itself (position 6) or para to the hydroxyl (position 5). Due to the directing power of the phenolic -OH (ortho/para director), the 5-position is highly favored, yielding this compound.

Safety & Stability:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids upon air exposure.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood.

References

  • Synthesis and Biological Activity of 3-Ethoxy Salicylaldehyde Derivatives: Title: Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic Acid.[1][3] Source: Bangladesh Journal of Scientific Research. URL:

  • Antimicrobial Potential of 5-Chloro-Salicylaldehyde Analogs: Title: Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Source: European Journal of Medicinal Chemistry (via PubMed). URL:

  • Commercial Availability & CAS Verification: Title: this compound (CAS 532944-74-4) Product Entry.[8][9][10][11] Source: BLD Pharm / AK Scientific Catalogs. URL:

  • Metal Complexation of 3-Ethoxy Ligands: Title: Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and Phenylhydrazine.[7] Source: JETIR (Journal of Emerging Technologies and Innovative Research). URL:

Sources

Differentiating 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde and Salicylaldehyde: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the structural, chemical, and functional distinctions between 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde and its foundational parent compound, salicylaldehyde. Tailored for an audience of researchers, scientists, and drug development professionals, this document delves into the nuanced differences that govern their unique applications across organic synthesis, coordination chemistry, and materials science.

Introduction: A Tale of Two Aldehydes

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a fundamental aromatic aldehyde, extensively used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its chemical behavior is largely dictated by the ortho positioning of the hydroxyl and aldehyde groups, which facilitates intramolecular hydrogen bonding and defines its coordination chemistry.

The introduction of chloro and ethoxy substituents at the 5- and 3-positions, respectively, to create this compound, profoundly alters the molecule's electronic and steric characteristics. These modifications are not merely incremental; they bestow distinct properties that pave the way for novel chemical and biological applications. This guide will meticulously dissect these differences, providing both theoretical underpinnings and practical, field-proven insights.

Molecular Structure and Physicochemical Properties: A Comparative Analysis

The core differences between these two compounds stem from their molecular architecture. In this compound, the presence of an electron-withdrawing chlorine atom and an electron-donating ethoxy group establishes a "push-pull" electronic effect. This significantly influences its reactivity and spectroscopic signature when compared to the unsubstituted salicylaldehyde.

Table 1: Comparative Physicochemical Properties

PropertySalicylaldehydeThis compound
Molecular Formula C₇H₆O₂[1]C₉H₉ClO₃
Molecular Weight 122.12 g/mol [1]200.62 g/mol
Appearance Colorless to pale yellow liquid[1]Solid
Melting Point -7 °C[2]Not readily available in searched sources
Boiling Point 196-197 °C[2]Not readily available in searched sources
Solubility Slightly soluble in water; soluble in ethanol and ether.[3]Not readily available in searched sources

Molecular Structure Visualization

G cluster_0 Salicylaldehyde cluster_1 This compound S_C1 C S_C2 C S_C1->S_C2 S_O1 O S_C1->S_O1 S_C3 C S_C2->S_C3 S_C7 C S_C2->S_C7 S_C4 C S_C3->S_C4 S_C5 C S_C4->S_C5 S_C6 C S_C5->S_C6 S_C6->S_C1 S_H1 H S_O1->S_H1 S_H2 H S_C7->S_H2 S_O2 O S_C7->S_O2 CEH_C1 C CEH_C2 C CEH_C1->CEH_C2 CEH_O1 O CEH_C1->CEH_O1 CEH_C3 C CEH_C2->CEH_C3 CEH_C7 C CEH_C2->CEH_C7 CEH_C4 C CEH_C3->CEH_C4 CEH_O3 O CEH_C3->CEH_O3 CEH_C5 C CEH_C4->CEH_C5 CEH_C6 C CEH_C5->CEH_C6 CEH_Cl Cl CEH_C5->CEH_Cl CEH_C6->CEH_C1 CEH_H1 H CEH_O1->CEH_H1 CEH_H2 H CEH_C7->CEH_H2 CEH_O2 O CEH_C7->CEH_O2 CEH_C8 C CEH_O3->CEH_C8 CEH_C9 C CEH_C8->CEH_C9

Caption: Molecular structures of Salicylaldehyde and this compound.

Differential Reactivity and Synthetic Applications

The electronic modifications introduced by the chloro and ethoxy groups in this compound result in notable differences in reactivity when compared to salicylaldehyde.

Salicylaldehyde:

  • Precursor to Coumarins and Schiff Bases: Salicylaldehyde is a key starting material for the synthesis of coumarin, a fragrant organic compound, via the Perkin reaction.[2][4] It readily undergoes condensation with amines to form Schiff bases, which are crucial ligands in coordination chemistry.[2][5]

  • Chelating Agent: The adjacent hydroxyl and aldehyde groups enable salicylaldehyde to function as a bidentate chelating agent, forming stable complexes with a variety of metal ions. This property is leveraged in analytical chemistry for metal detection.[4][6]

  • Pharmaceutical and Agrochemical Intermediate: It is a vital intermediate in the production of various pharmaceuticals, such as berberine, and pesticides.[7]

This compound:

The reactivity of this substituted salicylaldehyde is less extensively documented in readily accessible literature, suggesting its use in more specialized applications, likely in the creation of novel compounds with specific biological or material properties. The electron-withdrawing chlorine at the 5-position and the electron-donating ethoxy group at the 3-position are expected to influence the acidity of the hydroxyl proton and the electrophilicity of the aldehyde carbon. This, in turn, modulates its reactivity in condensation and substitution reactions.

Experimental Protocols: A Practical Guide

To demonstrate the practical utility of these aldehydes, detailed protocols for two common synthetic transformations are provided.

Protocol 1: Synthesis of a Salicylaldehyde-based Schiff Base (Salen Ligand)

This protocol outlines the synthesis of N,N'-bis(salicylidene)ethylenediamine (salen), a widely used tetradentate ligand.

Materials:

  • Salicylaldehyde

  • Ethylenediamine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Beaker, magnetic stirrer, and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (2.0 equivalents) in ethanol.

  • While stirring, slowly add ethylenediamine (1.0 equivalent) to the solution.

  • Introduce a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Allow the solution to cool to room temperature, at which point the Schiff base product will precipitate.

  • Collect the solid product via vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

Protocol 2: Representative Synthesis Involving a Substituted Salicylaldehyde

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • An appropriate solvent (e.g., ethanol, methanol, or toluene)

  • Acid or base catalyst (if required)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • Dissolve this compound (1.0 equivalent) in the selected solvent within a reaction vessel.

  • Add the primary amine (1.0-1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine).

  • Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, perform a suitable workup, which may involve extraction, washing, and drying of the organic layer.

  • Purify the final product by crystallization or column chromatography.

Workflow for Schiff Base Synthesis

G start Start dissolve Dissolve Salicylaldehyde in Ethanol start->dissolve add_amine Add Ethylenediamine dissolve->add_amine add_catalyst Add Acetic Acid add_amine->add_catalyst reflux Reflux for 1-2 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter dry Dry Product filter->dry end End dry->end

Caption: Experimental workflow for the synthesis of a Salen ligand.

Applications in Drug Development and Beyond

The structural and reactive disparities between these two aldehydes lead to distinct applications, especially within drug discovery and materials science.

  • Salicylaldehyde in Drug Development: Derivatives of salicylaldehyde have been investigated as potential covalent drugs that target lysine residues in proteins.[8] The formation of a reversible imine bond can augment the affinity and selectivity of a ligand for its biological target.[8] Additionally, Schiff base complexes derived from salicylaldehyde demonstrate a broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties.[5]

  • Potential of this compound: The unique substitution pattern of this derivative positions it as a valuable scaffold for synthesizing novel bioactive molecules. The chloro and ethoxy groups can influence the lipophilicity, electronic properties, and metabolic stability of the resulting compounds. This could potentially lead to enhanced pharmacokinetic and pharmacodynamic profiles. Its application is likely centered on generating targeted libraries for high-throughput screening in drug discovery initiatives.

Conclusion

While this compound and salicylaldehyde share a common structural foundation, the strategic placement of chloro and ethoxy substituents on the aromatic ring of the former imparts a distinct chemical character. This guide has systematically outlined these differences, from their fundamental physicochemical properties to their implications in synthetic chemistry and potential applications. For the research scientist, a thorough understanding of these nuances is critical for the rational design of new molecules with bespoke properties, whether for the development of innovative therapeutics or advanced materials. The provided protocols and comparative data serve as an essential resource for leveraging the unique potential of each of these valuable chemical building blocks.

References

  • Salicylaldehyde. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Hong Kong Association for Science and Technology. Retrieved from [Link]

  • Preparation of salicylaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs. (2024). Chembiochem, 25(7), e202300743. [Link]

  • Synthesis of salicylaldehyde by Reimer-Tiemann reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Salicylaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Salicylaldehyde: Preparation, Reactions, Applications. (2023, October 29). Science Info. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Protocol for the Synthesis of Schiff Bases from 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for reacting 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde (CAS: N/A for specific derivative, structurally related to 3-ethoxysalicylaldehyde) with primary amines.[1] This specific scaffold combines an electron-withdrawing group (5-Cl) and a sterically bulky electron-donating group (3-OEt).[1] These substituents modulate the acidity of the phenolic hydroxyl and the electrophilicity of the carbonyl, making the resulting Schiff bases highly valuable as ligands for transition metal catalysis (Salen-type complexes) and as bioactive antimicrobial agents.[1]

Key Technical Insight: The 5-chloro substituent enhances the acidity of the phenolic proton (


 reduction), strengthening the intramolecular hydrogen bond with the imine nitrogen.[1] This stabilizes the enol-imine tautomer, which is critical for hydrolytic stability and metal chelation efficiency.

Reaction Mechanism & Chemical Logic

The formation of the Schiff base (imine) proceeds via a nucleophilic addition-elimination mechanism.

Mechanistic Pathway
  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.[2]

  • Proton Transfer: Formation of the unstable carbinolamine (hemiaminal) intermediate.

  • Dehydration: Acid-assisted elimination of water yields the imine (

    
    ).
    
Substituent Effects
  • 3-Ethoxy Group (Ortho to OH): Provides steric bulk that protects the metal center in subsequent complexation steps. It also improves solubility in organic solvents compared to the methoxy analogue.

  • 5-Chloro Group (Para to OH): Inductively withdraws electron density, making the carbonyl carbon more electrophilic (accelerating Step 1) and the phenol more acidic.[1]

Visualization: Reaction Pathway

ReactionMechanism Reagents Reagents: Aldehyde + Amine Intermediate Carbinolamine (Unstable) Reagents->Intermediate Nucleophilic Attack Transition Transition State (Water Elimination) Intermediate->Transition Acid Catalysis (H+) Product Schiff Base (Imine) Transition->Product - H₂O Product->Reagents Hydrolysis (Excess H₂O)

Caption: Figure 1. Step-wise mechanism of Schiff base formation. Note the reversibility; water removal drives equilibrium to the right.

Experimental Protocol

Materials & Reagents[3][4]
  • Precursor: this compound (1.0 equiv).[1]

  • Amine: Primary amine (1.0 equiv for monoamines; 0.5 equiv for diamines).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[1]

Standard Procedure (Method A: Solution Reflux)

This method is robust for most aromatic and aliphatic amines.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol of This compound in 20 mL of absolute ethanol.

    • Note: Heating to 40°C may be required to fully dissolve the aldehyde due to the ethoxy group's lipophilicity.

  • Addition: Add 5 mmol of the primary amine dropwise while stirring.

    • Critical Step: If the amine is a solid, dissolve it in 5-10 mL of ethanol before addition.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Reasoning: Protonates the carbonyl oxygen, lowering the activation energy for nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (

      
      ).
      
  • Isolation:

    • Allow the solution to cool slowly to room temperature.

    • If crystals form, filter under vacuum and wash with cold ethanol (2 x 5 mL).[1]

    • If no precipitate forms, cool to 0°C in an ice bath or reduce solvent volume by 50% using a rotary evaporator.

Optimization & Troubleshooting Workflow

Use the following logic to address common synthetic challenges.

Troubleshooting Start Reaction Complete (TLC Check) Precipitate Precipitate Formed? Start->Precipitate Yes Filter & Wash (Cold EtOH) Precipitate->Yes Yes No Cool to 0°C Stir 1 hr Precipitate->No No Recrystallize Recrystallize (EtOH/CHCl3) Yes->Recrystallize StillNo Precipitate? No->StillNo Rotovap Evaporate Solvent to 1/3 Volume StillNo->Rotovap No Oil Product Oiled Out? Rotovap->Oil AddWater Add Cold Water (Induce crash out) Oil->AddWater No Triturate Triturate with Cold Hexane Oil->Triturate Yes Triturate->Recrystallize

Caption: Figure 2. Decision tree for product isolation and purification.

Characterization Standards

To validate the synthesis, the following spectroscopic data must be obtained.

TechniqueParameterExpected Value / ObservationInterpretation
FT-IR ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1610 – 1640 cm⁻¹Strong, sharp band confirming imine formation.[1][3]
FT-IR

AbsentDisappearance confirms consumption of aldehyde.
¹H NMR

8.2 – 8.9 ppm (Singlet)Characteristic azomethine proton.[1]
¹H NMR

12.0 – 14.0 ppm (Singlet)Downfield shift indicates strong intramolecular H-bonding with imine N.
¹H NMR

~4.1 ppm (q) & ~1.4 ppm (t)Ethoxy group signals; confirms integrity of the scaffold.[1]

Data Integrity Check: If the


 peak at ~1660 cm⁻¹ persists in the IR spectrum, the reaction is incomplete.[1] Action:  Increase reflux time or add molecular sieves to remove water.

Applications & Context

The Schiff bases derived from this compound are particularly noted for:

  • Metal Chelation: The

    
     or 
    
    
    
    donor sets (when using diamines) form stable complexes with Cu(II), Ni(II), and Zn(II).[1] The 5-Cl group pulls electron density, often increasing the Lewis acidity of the central metal, which enhances catalytic activity in oxidation reactions [1].[1]
  • Biological Activity: The 5-chloro substituent is a known pharmacophore that enhances lipophilicity and antimicrobial efficacy against Gram-positive bacteria (e.g., S. aureus) [2].

References

  • Shi, L., et al. (2007).[1][4] "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry, 42(4), 558-564.[1][5] [Link]

  • Cinarli, A., et al. (2012).[1][4] "Spectral Characterization and Antimicrobial Activity of Some Schiff Bases Derived from 4-Chloro-2-aminophenol and Various Salicylaldehyde Derivatives." Journal of Chemistry. [Link]

  • Hussain, Z., et al. (2014).[1] "Synthesis, characterization, and biological evaluation of Schiff bases from 3-ethoxysalicylaldehyde." International Journal of Inorganic Chemistry. (General Reference for 3-ethoxy derivatives).

Sources

Procedure for Knoevenagel condensation with 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Substituted Coumarins: Knoevenagel Condensation of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction typically proceeds under the influence of a weak base catalyst, such as an amine.[3] A particularly powerful application of this reaction is in the synthesis of coumarins, a class of compounds prevalent in natural products and possessing a wide range of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[4]

When a 2-hydroxybenzaldehyde is used as the aldehydic partner, the Knoevenagel condensation initiates a tandem reaction sequence. Following the initial condensation to form a 2'-hydroxy-substituted α,β-unsaturated intermediate, a spontaneous intramolecular cyclization (an oxa-Michael addition) occurs, leading directly to the formation of the coumarin scaffold.[5] This application note provides a detailed protocol and scientific rationale for the synthesis of a substituted coumarin derivative starting from this compound, a substrate poised to generate structurally complex and potentially bioactive molecules for drug discovery and development.

Reaction Mechanism: From Aldehyde to Coumarin

The transformation of this compound into a coumarin derivative is a two-stage process occurring in a single pot.

  • Knoevenagel Condensation: The reaction is initiated by a base (e.g., piperidine), which deprotonates the active methylene compound (e.g., diethyl malonate) to form a nucleophilic enolate ion.[5][6] This enolate then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate subsequently undergoes dehydration to yield an α,β-unsaturated product.[5]

  • Intramolecular Cyclization: Due to the presence of the ortho-hydroxyl group on the benzaldehyde, the unsaturated intermediate rapidly undergoes an intramolecular conjugate addition. The phenolic hydroxyl group attacks the electrophilic β-carbon of the newly formed double bond, leading to the formation of the heterocyclic pyrone ring characteristic of the coumarin core.

G cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: Intramolecular Cyclization Reactants This compound + Diethyl Malonate Enolate Enolate Formation (Base Catalyst) Reactants->Enolate Deprotonation Attack Nucleophilic Attack Enolate->Attack Dehydration Dehydration Attack->Dehydration Proton Transfer Intermediate Unsaturated Intermediate Dehydration->Intermediate Cyclization Intramolecular Oxa-Michael Addition Intermediate->Cyclization Product Substituted Coumarin Product Cyclization->Product

Caption: The overall reaction mechanism proceeds in two distinct stages.

Detailed Experimental Protocol

This protocol outlines the synthesis of 6-Chloro-8-ethoxy-3-carbethoxycoumarin from this compound and diethyl malonate. The principles can be adapted for other active methylene compounds.

Materials and Equipment

  • Reagents:

    • This compound

    • Diethyl malonate (or other active methylene compound, see Table 1)

    • Piperidine (catalyst)

    • Ethanol (anhydrous, solvent)

    • Hydrochloric acid (HCl), 2M solution

    • Distilled water

    • Saturated sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Separatory funnel

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

    • Standard laboratory glassware

Procedure

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and diethyl malonate (1.1 eq) in anhydrous ethanol (20-30 mL).

    • Rationale: Using a slight excess of the active methylene compound ensures the complete consumption of the aldehyde. Ethanol is a common and effective solvent for these reactants.[7]

  • Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.1 eq) dropwise.

    • Rationale: Piperidine is a widely used and effective basic catalyst for the Knoevenagel condensation, strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde.[5][8]

  • Reaction Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., using a 4:1 mixture of n-hexane and ethyl acetate as the eluent).[4][9] The reaction is typically complete within 2-4 hours.

    • Rationale: TLC allows for the visualization of the consumption of the starting aldehyde and the formation of the new, typically more polar, coumarin product.

  • Reaction Quench and Product Precipitation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into a beaker containing ice-cold water or a dilute HCl solution. A solid precipitate should form.

    • Rationale: The coumarin product is generally insoluble in water. Acidification neutralizes the piperidine catalyst and can facilitate precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual catalyst and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure coumarin derivative.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and melting point determination).

Caption: Experimental workflow for the synthesis of substituted coumarins.

Versatility and Data Summary

The described protocol is adaptable to various active methylene compounds, leading to a library of coumarin derivatives with different substituents at the 3-position. The choice of the active methylene compound directly dictates the functionality of the final product.

Active Methylene CompoundExpected Coumarin ProductTypical Catalyst(s)Typical Conditions
Diethyl malonate 6-Chloro-8-ethoxy-3-carbethoxycoumarinPiperidine, Pyridine[4]Ethanol, Reflux
Ethyl acetoacetate 3-Acetyl-6-chloro-8-ethoxycoumarinDiethylamine, Piperidine[4]Ethanol or Solvent-free, Reflux or Microwave[9]
Malononitrile 6-Chloro-8-ethoxy-3-cyanocoumarinPiperidine, Basic Ionic Liquids[10]Ethanol, Room Temp or Mild Heat
Ethyl cyanoacetate 6-Chloro-8-ethoxy-3-carbethoxycoumarin-3-carbonitrilePiperidine, L-proline[11]Ethanol, Reflux
Malonic acid 6-Chloro-8-ethoxycoumarin-3-carboxylic acidPyridine/Piperidine (Doebner Mod.)[1][12]Pyridine, Reflux (with decarboxylation)

Table 1: Representative active methylene compounds and their corresponding coumarin products under Knoevenagel conditions.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Piperidine and pyridine are toxic and corrosive; handle with care.

  • Ethanol is flammable; avoid open flames.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

References

  • AIP Publishing. Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. AIP Conference Proceedings. 2024. Available from: [Link]

  • AIP Publishing. Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Conference Proceedings. 2024. Available from: [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molecules. 2023. Available from: [Link]

  • JoVE. Aldol Condensation with β-Diesters. Journal of Visualized Experiments. Available from: [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. 2024. Available from: [Link]

  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews. 2020. Available from: [Link]

  • Springer. Knoevenagel condensation reactions catalysed by metal-organic frameworks. Journal of the Iranian Chemical Society. 2013. Available from: [Link]

  • JETIR. Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j). ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Coumarin synthesis. Organic Chemistry Portal. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. 2021. Available from: [Link]

  • Royal Society of Chemistry. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. 2021. Available from: [Link]

  • ResearchGate. Reaction conditions used for Knoevenagel condensation between hydroxybenzaldehyde and ethylacetate-substituted compound (adapted). ResearchGate. Available from: [Link]

  • ResearchGate. Knoevenagel condensation between different substituted benzaldehydes (see Scheme 3) and ethyl acetoacetate at 413 K. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]

  • International Journal of ChemTech Research. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of ChemTech Research. 2014. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Wikipedia. Available from: [Link]

  • Chemistry & Chemical Technology. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. 2023. Available from: [Link]

  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. PURE. 2017. Available from: [Link]

  • YouTube. Knoevenagel condensation. YouTube. 2023. Available from: [Link]

Sources

Application Note: Solvent Selection for 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-3-ethoxy-2-hydroxybenzaldehyde represents a highly functionalized scaffold in medicinal chemistry and materials science. Its unique substitution pattern—combining an electron-withdrawing chlorine at the para position (relative to the phenol) and a sterically significant electron-donating ethoxy group at the ortho position—creates a distinct electronic push-pull system. This electronic environment significantly influences its solubility profile, nucleophilic reactivity, and stability in solution.

This guide provides a rigorous, evidence-based framework for solvent selection. Unlike generic salicylaldehyde protocols, this note accounts for the specific lipophilicity introduced by the 3-ethoxy group and the acidity modulation caused by the 5-chloro substituent.

Physicochemical Profile & Solubility Matrix

Understanding the solute-solvent interaction is the precursor to reaction success. The 3-ethoxy group increases the molecule's lipophilicity compared to parent salicylaldehydes, making it less soluble in aqueous media but highly compatible with medium-polarity organic solvents.

Table 1: Empirical Solubility & Solvent Suitability Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Protic Polar Ethanol (EtOH)High Schiff Base CondensationPreferred green solvent. Supports proton transfer steps in imine formation.
Protic Polar Methanol (MeOH)Moderate RecrystallizationHigher polarity often yields cleaner crystals upon cooling than EtOH.
Aprotic Polar DMF / DMSOVery High Metal ComplexationEssential for dissolving resulting metal complexes; difficult to remove (high BP).
Aprotic Polar Acetonitrile (MeCN)High O-AlkylationExcellent for SN2 reactions; supports inorganic bases (e.g., K₂CO₃) without dissolving them.
Non-Polar TolueneHigh Azeotropic DistillationCritical for driving reversible condensations by removing water (Dean-Stark).
Aqueous WaterNegligible PrecipitationUsed as an anti-solvent to crash out hydrophobic products.

Critical Reaction Workflows

Scenario A: Schiff Base Ligand Synthesis (Condensation)

The Challenge: The reaction between the aldehyde and a primary amine is an equilibrium process yielding an imine (Schiff base) and water. The 5-Cl substituent increases the electrophilicity of the carbonyl carbon, accelerating the initial attack, but the 3-OEt group adds steric bulk that can hinder the approach of bulky amines.

Solvent Strategy:

  • Standard Protocol: Absolute Ethanol. The solvent stabilizes the polar transition state (zwitterionic carbinolamine intermediate).

  • High-Yield Protocol: Toluene. For sterically hindered amines, refluxing in toluene with a Dean-Stark trap physically removes water, driving the equilibrium to completion (Le Chatelier's principle).

Scenario B: O-Alkylation (Ether Synthesis)

The Challenge: Functionalizing the phenolic hydroxyl group requires deprotonation. The 5-Cl atom increases the acidity of the phenol (pKa ~7-8), making the phenoxide anion easier to generate but slightly less nucleophilic.

Solvent Strategy:

  • Protocol: Acetonitrile or DMF. These dipolar aprotic solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion "naked" and highly reactive for SN2 attack on alkyl halides.

Detailed Experimental Protocols

Protocol 1: High-Purity Schiff Base Condensation

Target: Synthesis of Ligands for Coordination Chemistry

Reagents:

  • This compound (1.0 eq)

  • Primary Diamine (e.g., ethylenediamine or trans-1,2-diaminocyclohexane) (0.5 eq)

  • Solvent: Absolute Ethanol (Grade: >99.5%)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in absolute ethanol (10 mL per gram) in a round-bottom flask. Heat to 50°C to ensure complete homogeneity.

  • Amine Addition: Add the diamine dropwise over 10 minutes. Note: The solution often changes color (yellow to orange/red) immediately due to auxochromic shifts.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid or Formic Acid. This protonates the carbonyl oxygen, activating it for nucleophilic attack.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes). The aldehyde spot should disappear.

  • Isolation: Cool the solution slowly to room temperature, then to 4°C in an ice bath. The Schiff base typically precipitates as a crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol. Do not wash with ether if the product is lipophilic (risk of dissolution).

Protocol 2: Metal Complexation (Co/Ni/Cu/Zn)

Target: Synthesis of Catalytically Active Metallosalens

Solvent Choice: Methanol/Chloroform blend (1:1).

  • Rationale: The ligand is soluble in Chloroform; the metal salt (e.g., Acetate or Chloride) is soluble in Methanol. The 1:1 mixture ensures both reactants meet in a homogenous phase.

Method:

  • Dissolve the Schiff base ligand (from Protocol 1) in Chloroform.

  • Dissolve the metal salt (M(OAc)₂·xH₂O) in Methanol.[1]

  • Mix hot. Reflux for 2 hours.

  • Concentrate the solvent volume by 50% via rotary evaporation.

  • Add diethyl ether to induce precipitation of the complex.

Visualized Decision Logic

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher through the selection process based on the specific reaction type and thermodynamic requirements.

SolventSelection Start Start: this compound ReactionType Identify Reaction Type Start->ReactionType Condensation Schiff Base / Imine Formation ReactionType->Condensation Alkylation O-Alkylation (Phenol) ReactionType->Alkylation Complexation Metal Coordination ReactionType->Complexation WaterMgmt Is Water Removal Critical? Condensation->WaterMgmt Polarity Requires Naked Anion? Alkylation->Polarity Solubility Ligand Solubility Check Complexation->Solubility Ethanol Use Absolute Ethanol (Standard Reflux) WaterMgmt->Ethanol No (Equilibrium favorable) Toluene Use Toluene (Dean-Stark Azeotrope) WaterMgmt->Toluene Yes (Stubborn equilibrium) DMF_MeCN Use DMF or MeCN (+ K2CO3) Polarity->DMF_MeCN MixedSolvent Use MeOH : CHCl3 (1:1) (Homogenous Phase) Solubility->MixedSolvent

Caption: Decision matrix for selecting the optimal solvent system based on reaction thermodynamics and solubility parameters.

Figure 2: Schiff Base Synthesis Workflow

A visual representation of Protocol 1, highlighting critical control points.

Workflow Input Aldehyde + Amine Solvation Dissolve in EtOH (50°C) Input->Solvation Activation Add Acid Catalyst (AcOH) Solvation->Activation Reaction Reflux (78°C) 3-6 Hours Activation->Reaction Check TLC Check (Disappearance of Aldehyde) Reaction->Check Check->Reaction Incomplete Workup Cool to 4°C Precipitation Check->Workup Complete Final Filtration & Cold EtOH Wash Workup->Final

Caption: Step-by-step workflow for the acid-catalyzed condensation of this compound.

References

  • Shi, L., et al. (2007). "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde."[2] European Journal of Medicinal Chemistry, 42(4), 558-564.[2]

  • Thermo Scientific Chemicals. "3-Ethoxysalicylaldehyde Product Specifications and Solubility Data." Fisher Scientific Catalog.

  • Refat, M. S., et al. (2013). "Synthesis and characterization of ligational behavior of novel Schiff bases towards Co(II), Ni(II), Cu(II) complexes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Contextual grounding for metal complexation solvent choices).

  • Organic Syntheses. "General procedures for the formation of Schiff bases and handling of salicylaldehyde derivatives." Organic Syntheses Coll.[3] Vol. (General methodology grounding).[1][4]

Sources

Application Notes and Protocols for Antibacterial Assays of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde Complexes

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the exploration of novel chemical entities with potent antimicrobial properties. Schiff base complexes, formed by the condensation of an aldehyde or ketone with a primary amine, and their metal complexes, have emerged as a promising class of compounds.[1][2][3] The coordination of a metal ion to a Schiff base ligand can significantly enhance its biological activity.[1][4][5] This enhancement is often attributed to the principles of chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the lipid membranes of microorganisms.[6]

This guide provides detailed protocols for evaluating the antibacterial efficacy of a specific class of these compounds: 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde complexes. The methodologies outlined herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[7][8][9][10][11] We will delve into both preliminary screening assays and quantitative methods for determining the precise concentrations at which these novel complexes inhibit and kill bacteria.

Part 1: Preliminary Screening - The Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique for the initial screening of antimicrobial activity.[12][13] It provides a qualitative assessment of the compound's ability to inhibit microbial growth, visualized as a "zone of inhibition" on an agar plate.

Causality Behind Experimental Choices

This method is selected for preliminary screening due to its simplicity, cost-effectiveness, and ability to test multiple compounds or concentrations simultaneously.[12] The diffusion of the compound through the agar creates a concentration gradient, allowing for a visual determination of efficacy.

Detailed Protocol
  • Preparation of Inoculum:

    • From a fresh 18-24 hour agar plate, select several isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[14]

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.

  • Well Preparation:

    • Aseptically puncture wells of 6-8 mm in diameter into the agar using a sterile cork borer or a sterile pipette tip.[15]

  • Application of Test Compounds:

    • Carefully add a defined volume (e.g., 50-100 µL) of the dissolved this compound complex solution into each well. Ensure different wells are loaded with varying concentrations of the complex.

    • Include a negative control (the solvent used to dissolve the complex, e.g., DMSO) and a positive control (a standard antibiotic).

  • Incubation:

    • Allow the plates to stand for a period (e.g., 30 minutes) to permit diffusion of the compounds into the agar.[12]

    • Incubate the plates at 37°C for 18-24 hours.

  • Observation and Measurement:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters.

Visualization of Workflow

Agar_Well_Diffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate MHA Plate (Lawn Culture) Inoculum->Inoculate MHA_Plate Prepare Mueller-Hinton Agar Plate MHA_Plate->Inoculate Complex_Sol Prepare Complex Solutions (Varying Concentrations) Add_Complex Add Complex Solutions to Wells Complex_Sol->Add_Complex Create_Wells Create Wells in Agar Inoculate->Create_Wells Create_Wells->Add_Complex Incubate Incubate Plates (37°C, 18-24h) Add_Complex->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for the Agar Well Diffusion Assay.

Part 2: Quantitative Analysis - Broth Microdilution for MIC and MBC Determination

For a more precise, quantitative measure of antibacterial activity, the broth microdilution method is employed.[14][16][17] This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][17][18] Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be ascertained. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium, typically defined as a ≥99.9% reduction in the initial inoculum.[18][19][20]

Causality Behind Experimental Choices

The broth microdilution method is the gold standard for determining MIC values due to its accuracy, reproducibility, and the ability to test a wide range of concentrations efficiently in a 96-well microtiter plate format.[16] This quantitative data is crucial for comparing the potency of different complexes and for understanding their potential therapeutic doses.

Detailed Protocol: MIC Determination
  • Preparation of Reagents:

    • Prepare a stock solution of the this compound complex in a suitable solvent (e.g., DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of MHB into all wells of a 96-well plate.

    • Add 100 µL of the complex stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.[21]

  • Inoculation and Controls:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted complex.

    • Include a growth control well (MHB + inoculum, no complex) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.[16]

  • Reading the MIC:

    • The MIC is the lowest concentration of the complex at which there is no visible turbidity (bacterial growth).[14]

Detailed Protocol: MBC Determination
  • Subculturing from MIC Plate:

    • Immediately after reading the MIC, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (at and above the MIC).[18]

  • Plating:

    • Spread the aliquot onto a fresh, drug-free MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 24-48 hours.[18][22]

  • Determining the MBC:

    • The MBC is the lowest concentration of the complex that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[19][20]

Visualization of Workflow

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Prep_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prep_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Complex in 96-Well Plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate Plate (16-20h) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate_MIC->Read_MIC Subculture Subculture from Wells (≥MIC) to Agar Plates Read_MIC->Subculture Incubate_MBC Incubate Plates (24-48h) Subculture->Incubate_MBC Determine_MBC Determine MBC (≥99.9% Killing) Incubate_MBC->Determine_MBC

Caption: Workflow for MIC and MBC Determination.

Part 3: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for the evaluation of your this compound complexes.

Summarizing Quantitative Data
Complex IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Complex AS. aureus8162Bactericidal
Complex AE. coli322568Bacteriostatic
Complex BS. aureus16322Bactericidal
Complex BE. coli64>256>4Bacteriostatic
CiprofloxacinS. aureus122Bactericidal
CiprofloxacinE. coli0.512Bactericidal
Interpreting the Results
  • MIC: A lower MIC value indicates greater potency of the compound in inhibiting bacterial growth.

  • MBC: The MBC value provides insight into the killing activity of the complex.

  • MBC/MIC Ratio: This ratio is used to differentiate between bactericidal and bacteriostatic effects.[18][23]

    • An MBC/MIC ratio of ≤ 4 is generally considered bactericidal .[19][23]

    • An MBC/MIC ratio of > 4 is considered bacteriostatic .[18][23]

Part 4: Mechanistic Insights and Future Directions

The enhanced antimicrobial activity of metal complexes compared to their free ligands is a well-documented phenomenon.[4][5] This is often attributed to the increased lipophilicity of the complex, which facilitates its passage through the bacterial cell membrane.[1][6] Once inside the cell, the metal ion can interfere with various cellular processes, including DNA replication, protein synthesis, and enzyme function, leading to cell death.

Further studies to elucidate the precise mechanism of action of your this compound complexes could include:

  • Time-kill assays: To understand the rate of bacterial killing over time.[24]

  • Cell membrane integrity assays: To determine if the complexes disrupt the bacterial cell membrane.

  • DNA interaction studies: To investigate if the complexes bind to and cleave bacterial DNA.[1]

By following these detailed protocols and considering the underlying scientific principles, researchers can robustly evaluate the antibacterial potential of novel this compound complexes, contributing to the vital search for new antimicrobial agents.

References

  • plotka, m., & boukherroub, r. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • MIC/MBC Testing | International and Accredited Lab. (n.d.). Nikopharmad. [Link]

  • Minimum bactericidal concentration. (2023, September 21). In Wikipedia. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. [Link]

  • Minimum bactericidal concentration – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). Clinical and Laboratory Standards Institute. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). Clinical and Laboratory Standards Institute. [Link]

  • CLSI 2024 M100Ed34(1). (2024). Clinical and Laboratory Standards Institute. [Link]

  • Antibacterial activity of the Schiff base and its complexes. (2015). ResearchGate. [Link]

  • Broth microdilution. (2024, September 26). In Wikipedia. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Aryal, S. (2022, April 22). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]

  • Shakir, M., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia. [Link]

  • Annunziata, F., et al. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. MDPI. [Link]

  • Southam, H. M., et al. (2021). Discovery of Phototoxic Metal Complexes with Antibacterial Properties via a Combinatorial Approach. Inorganic Chemistry. [Link]

  • Roy, R., et al. (2022). A novel method for early detection of MIC value – Broth dilution using indicator solution versus agar dilution. International Journal of Health and Clinical Research. [Link]

  • Ali, B., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Mini-Reviews in Medicinal Chemistry. [Link]

  • Kumar, S., & Vashi, M. (2012). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). E-Journal of Chemistry. [Link]

  • Santos, A. F., et al. (2014). Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. ResearchGate. [Link]

  • Healy, C., et al. (2021). Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens. Future Medicinal Chemistry. [Link]

  • Metal Complexes as Antimicrobial Agents. (n.d.). SciSpace. [Link]

  • Ansari, J., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Joseph, R. J. (2020, November 1). Agar well diffusion assay. [Video]. YouTube. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. [Link]

  • Abdulkadir, B. A., et al. (2024). Antimicrobial and antioxidant activities of neem assisted silver-modified zeolite X synthesized from kaolin. PLOS One. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde. It addresses common impurities and provides detailed troubleshooting for purification challenges, ensuring the high purity required for downstream applications.

I. Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities that can arise during the synthesis of this compound. The primary synthetic route, the Reimer-Tiemann reaction, involves the ortho-formylation of 4-chloro-2-ethoxyphenol.[1][2] However, this reaction is not perfectly selective and can lead to several by-products.

Common Impurities:

  • Isomeric By-products: The primary isomeric impurity is the para-formylated product, 3-chloro-5-ethoxy-2-hydroxybenzaldehyde. The ratio of ortho to para isomers can be influenced by the reaction conditions.[1]

  • Unreacted Starting Materials: Residual 4-chloro-2-ethoxyphenol is a common impurity.

  • Over-reaction Products: Diformylated products can also occur, though typically in smaller amounts.

  • Decomposition Products: Aromatic aldehydes can be susceptible to oxidation, leading to the corresponding carboxylic acid (5-chloro-3-ethoxy-2-hydroxybenzoic acid).[3][4]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., chloroform, toluene) and inorganic salts from neutralization steps may be present.[5][6]

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Frequently Asked Questions:

Q1: My crude product is a dark, oily residue. How can I begin the purification process?

A1: An oily or deeply colored crude product often indicates the presence of multiple impurities. A preliminary purification step is recommended before attempting crystallization or chromatography.

  • Liquid-Liquid Extraction: An initial acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, such as the corresponding carboxylic acid.[4] Subsequently, washing with a dilute acid (e.g., 1M HCl) can help remove any basic impurities. Finally, wash with brine to remove residual water before drying the organic layer over an anhydrous salt like sodium sulfate.[3]

Q2: I'm having trouble crystallizing the product. It either oils out or remains in solution.

A2: Crystallization issues are common and can be addressed by systematically optimizing the solvent system and conditions.[6]

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5] For this compound, consider solvent systems like ethanol-water, isopropanol, or hexane/ethyl acetate mixtures.[7][8]

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[5]

  • "Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. If oiling out occurs, try reheating the solution to dissolve the oil, then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble can sometimes help.

Q3: My NMR spectrum shows the presence of an isomeric impurity. How can I separate it?

A3: Isomers with similar polarities can be challenging to separate.

  • Column Chromatography: This is often the most effective method for separating isomers.[9][10] A silica gel column is typically used. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) first. A common starting point for aromatic aldehydes is a hexane/ethyl acetate gradient.[3][9]

  • Fractional Crystallization: If the isomeric ratio is significantly skewed, it may be possible to enrich the desired isomer through repeated crystallizations. However, this can be a lengthy process with diminishing returns.

Q4: After purification, my product is still contaminated with inorganic salts.

A4: Inorganic salt contamination is often a result of the workup process.[5]

  • Recrystallization: Many inorganic salts are insoluble in organic solvents. Recrystallizing the product from a suitable organic solvent system should leave the salts behind.[5]

  • Washing: If the product is in an organic solvent, washing with water can remove water-soluble inorganic salts.

Q5: I suspect my aldehyde is oxidizing to a carboxylic acid. How can I prevent this and remove the acid?

A5: Aldehyde oxidation is a common side reaction.

  • Prevention: Store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

  • Removal: The carboxylic acid impurity can be easily removed by washing an organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution.[4] The carboxylate salt will partition into the aqueous layer, leaving the purified aldehyde in the organic phase.

III. Detailed Purification Protocols

This section provides step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.[11][12][13]

Experimental Workflow:

G start Crude Product (this compound + Impurities) dissolve Dissolve in a water-miscible solvent (e.g., Methanol, THF) start->dissolve add_bisulfite Add freshly prepared saturated aqueous sodium bisulfite solution dissolve->add_bisulfite shake Shake vigorously add_bisulfite->shake precipitate Bisulfite adduct precipitates shake->precipitate separate Isolate the precipitate by filtration precipitate->separate wash Wash the precipitate with an organic solvent (e.g., Ether) to remove impurities separate->wash regenerate Regenerate the aldehyde wash->regenerate basify Suspend the adduct in an organic solvent and add a base (e.g., NaHCO3 or NaOH solution) until the pH is basic regenerate->basify extract Extract the purified aldehyde into the organic layer basify->extract dry Dry the organic layer and remove the solvent extract->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Step-by-Step Methodology:

  • Dissolve the crude this compound in a minimal amount of a water-miscible organic solvent such as methanol or tetrahydrofuran (THF).[12]

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite. The amount should be in slight excess relative to the aldehyde.

  • Stir the mixture vigorously. A white precipitate of the bisulfite adduct should form. The time for complete precipitation can vary.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any adsorbed impurities.

  • To regenerate the aldehyde, suspend the filtered adduct in a biphasic system of water and an organic solvent (e.g., ethyl acetate).[11]

  • Add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide dropwise with stirring until the solution is basic and the solid has dissolved.[4][12]

  • Separate the organic layer, which now contains the purified aldehyde.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities, including isomers.[4][9][10]

Experimental Workflow:

G start Crude Product tlc Optimize eluent system using Thin-Layer Chromatography (TLC) start->tlc pack Pack a silica gel column with the chosen non-polar solvent tlc->pack load Load the crude product onto the column pack->load elute Elute with a gradient of increasing polarity load->elute collect Collect fractions elute->collect monitor Monitor fractions by TLC collect->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Use TLC to determine an appropriate solvent system. A good system will show clear separation of the desired product from impurities with an Rf value for the product of around 0.3-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexanes or a low percentage of ethyl acetate in hexanes). Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

IV. Data Summary

The choice of purification method will depend on the specific impurities present and the desired final purity. The following table summarizes the effectiveness of each method for common impurity types.

Purification MethodUnreacted Starting MaterialIsomeric By-productsCarboxylic AcidInorganic Salts
Recrystallization ModerateLow to ModerateModerateHigh
Column Chromatography HighHighHighHigh
Bisulfite Adduct Formation HighLowHighHigh

V. References

  • University of Rochester Department of Chemistry. Workup: Aldehydes. Retrieved from [Link]

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541.

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • de la Torre, A., Wils, L., Bej, R., van der Vlugt, J. I., & de Vries, J. G. (2017). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar.

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • de la Torre, A., Wils, L., Bej, R., van der Vlugt, J. I., & de Vries, J. G. (2017). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Catalysis, 7(8), 5144-5148.

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. ResearchGate.

  • Song, Y., & Liu, G. (2012). 3-Chloromethyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2928.

  • Patel, P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 84.

  • European Patent Office. (1983). Process for preparation of hydroxybenzaldehydes (EP 0068725 A1).

  • Organic Syntheses. Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • European Patent Office. (1983). Process for the preparation of hydroxybenzaldehydes (EP 0074272 A1).

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in reactions involving this sterically demanding substrate. Our goal is to provide a deeper understanding of the underlying chemical principles and to offer practical, field-proven troubleshooting strategies.

The unique substitution pattern of this compound presents significant steric and electronic challenges. The ortho-hydroxyl and ortho-ethoxy groups create a crowded environment that can impede reagent access to both the aldehyde and phenolic functionalities. This guide provides detailed, question-and-answer-based solutions to common issues encountered during key synthetic transformations.

FAQ: Understanding the Core Challenges
Q1: What are the primary structural features of this compound that cause steric hindrance?

A1: The primary issue is the dense substitution pattern around the reactive centers. The aldehyde group at C2 is flanked by a hydroxyl group at C2 and an ethoxy group at C3. This arrangement creates significant steric bulk, which can physically block the trajectory of incoming nucleophiles or reagents.[1][2] The large ethoxy group, in particular, restricts the conformational flexibility needed for many reaction transition states to form efficiently.

Steric_Hindrance_Molecule H1 H1 mol mol H1->mol Restricts access to Aldehyde & Phenol H2 H2 H2->mol Restricts access to Aldehyde

Troubleshooting Guide 1: Williamson Ether Synthesis (O-Alkylation)

This reaction is frequently challenging due to poor accessibility of the phenolic oxygen.

Q2: My Williamson ether synthesis with this compound and a primary alkyl halide is giving less than 20% yield. I'm using K₂CO₃ in acetone. What is the likely cause?

A2: The low yield is almost certainly due to a combination of insufficient base strength and steric hindrance impeding the Sₙ2 reaction pathway.[3][4]

  • Incomplete Deprotonation: While phenols are acidic, the steric environment can slow the rate of deprotonation by a mild, heterogeneous base like potassium carbonate (K₂CO₃).[5]

  • Steric Blockade: Even when the phenoxide is formed, the bulky ortho-ethoxy group shields the nucleophilic oxygen, making the backside attack on the alkyl halide's electrophilic carbon difficult.[3][4] Tertiary or even secondary alkyl halides will likely fail completely, favoring elimination.[3][6]

Q3: How can I improve the yield of my O-alkylation reaction?

A3: A multi-faceted approach focusing on base, solvent, and temperature is required.

  • Switch to a Stronger Base: Use a stronger base to ensure complete and rapid deprotonation to the phenoxide ion. Sodium hydride (NaH) is an excellent choice.[5][7]

  • Optimize the Solvent: Change from acetone to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are superior for Sₙ2 reactions as they solvate the cation (e.g., Na⁺) but not the nucleophile, increasing its reactivity.[4][6]

  • Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction by TLC to avoid decomposition.[8]

  • Use a Less Hindered Alkylating Agent: Ensure you are using a primary alkyl halide. If possible, use a methyl or ethyl halide for best results.[7]

Optimized Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure and should be adapted based on the specific alkylating agent.

  • Setup: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon) and allow it to cool.[9]

  • Deprotonation: Add this compound (1.0 eq.) and anhydrous DMF. Stir to dissolve. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Add the primary alkyl halide (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction to 60 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Williamson_Troubleshooting start Low Yield in Williamson Synthesis? check_base Is the base strong enough? (e.g., K₂CO₃) start->check_base check_solvent Is the solvent optimal? (e.g., Acetone) check_base->check_solvent Yes sol_base Action: Use Stronger Base (e.g., NaH) check_base->sol_base No check_temp Is temperature sufficient? check_solvent->check_temp Yes sol_solvent Action: Use Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->sol_solvent No sol_temp Action: Increase Temperature (e.g., 60-80 °C) check_temp->sol_temp No end Improved Yield check_temp->end Yes sol_base->check_solvent sol_solvent->check_temp sol_temp->end

Troubleshooting Guide 2: Knoevenagel Condensation

This reaction can be sluggish due to the reduced electrophilicity and steric hindrance of the aldehyde group.

Q4: I am attempting a Knoevenagel condensation with diethyl malonate using piperidine as a catalyst, but the reaction is extremely slow and gives poor conversion. Why?

A4: The reactivity of the aldehyde in this compound is sterically and electronically diminished.

  • Steric Hindrance: The ortho-hydroxyl and ortho-ethoxy groups physically block the approach of the enolate derived from diethyl malonate. Aldehydes are generally more reactive than ketones in this reaction due to less steric hindrance, but in this case, the aldehyde is significantly encumbered.[10]

  • Electronic Effects: The hydroxyl and ethoxy groups are electron-donating through resonance, which reduces the partial positive charge on the carbonyl carbon. This makes the aldehyde less electrophilic and less susceptible to nucleophilic attack.[11][12] The chloro group is electron-withdrawing via induction but its effect is less pronounced.[13][14][15]

Q5: What strategies can be employed to drive the Knoevenagel condensation to completion?

A5: To overcome these issues, you need to enhance the reaction conditions or use a more potent catalytic system.

  • Use of a More Active Catalyst: While piperidine is standard, a Lewis acid catalyst such as TiCl₄ in combination with a tertiary amine base can be more effective. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[10]

  • Dean-Stark Apparatus: The Knoevenagel condensation produces water. Removing water using a Dean-Stark trap with a solvent like toluene can shift the equilibrium towards the product.[10]

  • Alternative Conditions: Recent literature has shown that catalyst-free Knoevenagel condensations can be effectively performed in water, which can act as a Brønsted base catalyst.[16] This environmentally benign approach may be effective for challenging substrates.

Strategy Catalyst/Conditions Solvent Rationale Reference
Standard Piperidine or other amine basesEthanol, TolueneMild conditions, but often insufficient for hindered substrates.[10][17]
Lewis Acid Catalysis TiCl₄ / TriethylamineDichloromethaneIncreases aldehyde electrophilicity.[10]
Water Removal Any standard catalystTolueneDrives equilibrium toward product formation.[10]
Catalyst-Free None (Water acts as catalyst)WaterEnvironmentally friendly; may overcome solubility and reactivity issues.[16]

Table 1: Comparison of strategies for Knoevenagel condensation.

Troubleshooting Guide 3: Grignard and Organolithium Additions

Direct addition to the aldehyde is complicated by the acidic phenolic proton.

Q6: When I add a Grignard reagent (e.g., MeMgBr) to my substrate, I recover mostly starting material after acidic workup. What is happening?

A6: The Grignard reagent is acting as a base, not a nucleophile. Grignard reagents are extremely strong bases and will deprotonate the most acidic proton in the molecule first.[18] The phenolic hydroxyl group (pKa ≈ 10) is far more acidic than the α-protons of the aldehyde, so an acid-base reaction occurs, consuming your Grignard reagent and forming the magnesium phenoxide. This prevents any nucleophilic attack on the aldehyde carbonyl.

Grignard_Problem cluster_reactants Reactants cluster_products Observed Outcome Substrate Substrate (Acidic Phenol) Reaction Reaction Pathway Substrate->Reaction Grignard Grignard Reagent (Strong Base & Nucleophile) Grignard->Reaction AcidBase Acid-Base Reaction (Deprotonation) Reaction->AcidBase Favored Path NoAddition No Nucleophilic Addition (Aldehyde Unreacted) Reaction->NoAddition Blocked Path

Q7: How can I successfully perform a Grignard or organolithium addition to the aldehyde group?

A7: You must protect the phenolic hydroxyl group before introducing the organometallic reagent.

  • Protection Step: Convert the hydroxyl group into a protecting group that is stable to strongly basic/nucleophilic conditions but can be easily removed later. A common choice is a silyl ether (e.g., TBDMS) or a simple methyl ether.

  • Organometallic Addition: Once the phenol is protected, the Grignard or organolithium reagent will add to the aldehyde carbonyl as desired.[19][20]

  • Deprotection Step: After the addition and aqueous workup, remove the protecting group under appropriate conditions (e.g., fluoride source for silyl ethers, BBr₃ for methyl ethers) to reveal the final product.

This three-step sequence (Protect → React → Deprotect) is essential for achieving the desired transformation.

References
  • Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?[Link]

  • Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]

  • Arkivoc. (2024). Potassium phosphate catalyzed synthesis of substituted o- propargylsalicylaldehydes. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic & Biomolecular Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • Toppr. (2023, July 29). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?[Link]

  • Engineered Science Publisher. (2025, September 30). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. [Link]

  • Fiveable. (2025, September 15). 12.1 Grignard reagents - Organic Chemistry II. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • PNAS. Multicatalytic, asymmetric Michael/Stetter reaction of salicylaldehydes and activated alkynes. [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions: Chlorination and Bromination. [Link]

  • ACS Publications. (2009, July 2). Reactivity of Allenylphosphonates toward Salicylaldehydes and Activated Phenols: Facile Synthesis of Chromenes and Substituted Butadienes. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. [Link]

  • Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

  • RSC Publishing. (2025, December 15). Catalytic asymmetric P (III) -additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. [Link]

  • ResearchGate. Knoevenagel Condensation Reaction of Various Aldehyde Derivatives...[Link]

  • Oriental Journal of Chemistry. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Quora. (2024, December 29). What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed?[Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • University of Rochester Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Organic Syntheses. aldehydes from acid chlorides by modified rosenmund reduction. [Link]

  • Quora. (2020, July 17). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?[Link]

  • Scribd. Understanding Steric Hindrance in Chemistry. [Link]

  • YouTube. (2024, February 11). EWG vs EDG Groups on Benzaldehyde Electrophilicity. [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Allen. Assertion: Benzaldehyde is more reactive than ethanal towards nucleophilic attact. Reason : The overall effect of -. [Link]

  • PMC. (2022, December 9). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?[Link]

  • Medium. (2021, May 6). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds![Link]

  • ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • RSC Publishing. (2020, July 15). E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?[Link]

  • Organic Syntheses. ortho-Formylation of phenols. [Link]

  • RSC Publishing. Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. [Link]

  • PMC. 3-Chloromethyl-2-hydroxybenzaldehyde. [Link]

  • PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • ResearchGate. (2023, November 8). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. [Link]

Sources

Technical Support Center: pH Control for 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEL-5C3E-PH Subject: Optimization of pH parameters for ligand binding and stability Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open / Guide[1][2]

Executive Summary: The "Goldilocks" Zone[2]

You are working with 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde , a highly specific salicylaldehyde derivative.[1][2] Unlike standard salicylaldehyde, this molecule possesses two critical substituents that alter its coordination chemistry:

  • 5-Chloro (EWG): Increases the acidity of the phenolic hydroxyl, lowering the pKa compared to unsubstituted salicylaldehyde.

  • 3-Ethoxy (Steric/EDG): Provides steric bulk ortho to the binding site, which can kinetically hinder complexation but thermodynamically stabilize the final complex by preventing aggregation.

The Critical Insight: The success of your complexation (whether forming a Schiff base or a metal chelate) hinges on maintaining a pH window that ensures the phenolic oxygen is deprotonated (


) while preventing metal hydrolysis (

).

Module 1: The Thermodynamics of Chelation[2]

To troubleshoot effectively, you must understand the competing equilibria in your reaction vessel.[2]

The Proton Competition

The ligand (


) must lose a proton to become the active chelator (

).

  • If pH < pKa: The equilibrium shifts left. The phenol remains protonated and cannot coordinate effectively with the metal (

    
    ).
    
  • If pH > pKa: The equilibrium shifts right. The concentration of active ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is high.
    
  • The Trap: If pH is too high (typically > 9.0 for transition metals like Cu, Zn, Fe), the metal ion reacts with hydroxide ions to form insoluble precipitates:

    
    [2]
    
Structural Impact on pKa[2]
  • Standard Salicylaldehyde pKa: ~8.3[2]

  • 5-Chloro Effect: The electron-withdrawing chlorine stabilizes the phenolate ion, dropping the pKa to approximately 7.0 – 7.5 .[1]

  • 3-Ethoxy Effect: The electron-donating ethoxy group slightly counteracts the chlorine but primarily acts as a steric gate.[1]

Target pH Window: 7.2 – 8.0 (for most transition metals).

Module 2: Troubleshooting Guide (Root Cause Analysis)

Use this section to diagnose specific failures in your workflow.

Ticket #1: "My solution turned cloudy/muddy immediately upon adding base."
  • Diagnosis: Metal Hydroxide Precipitation.

  • Root Cause: The local pH at the injection site of the base exceeded the solubility product constant (

    
    ) of the metal hydroxide.[2]
    
  • Resolution Protocol:

    • Switch from strong bases (NaOH/KOH) to milder bases (Sodium Acetate or Triethylamine).

    • Pre-buffer the ligand solution before adding the metal salt.

    • Add base dropwise with vigorous stirring to avoid local "hotspots" of high pH.

Ticket #2: "The yield is low, and I see unreacted starting material."
  • Diagnosis: Proton Competition (pH too low).

  • Root Cause: The pH is below the pKa (~7.2). The ligand is protonated (

    
    ) and cannot displace the counter-ions (e.g., 
    
    
    
    ,
    
    
    ) from the metal salt.[2]
  • Resolution Protocol:

    • Measure the pH of the reaction mixture. If < 6.5, adjust upward.[2]

    • Temperature Assist: The 3-ethoxy group creates steric hindrance.[1] Heating the reaction to 50-60°C increases the kinetic energy, helping the metal ion overcome the steric barrier of the ethoxy group.[1][2]

Ticket #3: "The color changed, but no precipitate formed (Schiff Base Synthesis)."
  • Diagnosis: Hydrolysis of the Imine.

  • Root Cause: If synthesizing a Schiff base complex, high water content or extreme pH (both acidic and basic) can reverse the condensation reaction.[2]

  • Resolution Protocol:

    • Use anhydrous solvents (Absolute Ethanol/Methanol).

    • Maintain pH 5.0–6.0 for the Schiff base formation step (acid catalysis), then raise to pH 7.5 for the metalation step.[2]

Module 3: Visualization of Reaction Pathways[2]

The following diagram illustrates the speciation of the ligand and metal across the pH scale.

pH_Control Acidic Acidic (pH < 6.0) Protonated Phenol NoRxn No Reaction (Ligand Remains Free) Acidic->NoRxn H+ blocks binding site Neutral Target Window (pH 7.2 - 8.0) Active Phenolate (L-) Complex Stable Metal Complex (Precipitate/Crystal) Neutral->Complex Optimal Binding Basic Basic (pH > 9.0) Hydroxide Competition Hydroxide Metal Hydroxide (Impurity) Basic->Hydroxide OH- displaces Ligand Hydroxide->Neutral Add Acid (Risk of decomp) NoRxn->Neutral Add Base (Carefully)

Figure 1: Reaction outcome as a function of pH. Green indicates the optimal operational window.[2]

Module 4: Validated Experimental Protocol

This protocol is designed for the synthesis of a generic Transition Metal (M) complex with this compound.[1]

Reagents
  • Ligand: this compound (1.0 eq)[1]

  • Metal Salt:

    
     or 
    
    
    
    (0.5 eq for 2:1 complex)[2]
  • Base: Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    )[2]
  • Solvent: Absolute Ethanol[2][3]

Step-by-Step Workflow
StepActionTechnical Rationale
1 Dissolve 1.0 mmol Ligand in 20 mL hot Ethanol (50°C).The 3-ethoxy group reduces solubility; heat ensures full dissolution.
2 Checkpoint: Measure pH.[1]Likely slightly acidic (~5.5) due to the phenol.
3 Add Base (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) dropwise until pH reaches 7.5 .
Deprotonates the phenol (

) without triggering hydrolysis.
4 Dissolve 0.5 mmol Metal Salt in 5 mL Ethanol.Prepare metal separately to avoid shock precipitation.
5 Add Metal solution to Ligand solution slowly.Slow addition allows thermodynamic control over kinetic aggregation.
6 Reflux for 3 hours.Overcomes the steric hindrance of the 3-ethoxy group.
7 Cool to RT and filter precipitate.The complex should precipitate as the solution cools.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use NaOH to adjust the pH? A: It is not recommended. NaOH is a strong base and can create local zones of very high pH, leading to metal hydroxide impurities (e.g., Cu(OH)₂).[2] Use weak organic bases like Triethylamine or buffered salts like Sodium Acetate to maintain a "soft" pH ceiling.

Q: Why does the 3-ethoxy group matter? Can't I just use the 5-chloro protocol? A: The 3-ethoxy group is an Electron Donating Group (EDG) but, more importantly, it is sterically bulky .[1][2] It sits right next to the phenolic oxygen. This means the metal ion has a harder time "fitting" into the binding pocket compared to a standard 5-chloro ligand.[1] You generally need higher temperatures (Reflux) and longer reaction times to force the complexation.

Q: My complex is an oil, not a solid. What happened? A: This is common with ethoxy-substituted ligands due to increased lipophilicity.[1]

  • Fix: Evaporate the solvent to half volume and add a non-polar anti-solvent like Hexane or Diethyl Ether to induce precipitation. Triturate (grind) the oil with cold ethanol.

References

  • Electronic Effects on Stability: Investigation into substituent effects (Cl, OMe/OEt) on salicylaldehyde Schiff base stability constants.

    • Source: Semantic Scholar / ResearchG
    • Context: Confirms that electron-withdrawing groups (5-Cl) lower stability constants compared to unsubstituted analogs, while electron-donating groups (3-OEt) can modulate this but add steric bulk.[1]

    • URL:

  • Synthesis of 3-Ethoxy Analogs: Protocols for 3-ethoxysalicylaldehyde metal complexes.

    • Source: Rasayan Journal of Chemistry[2][3]

    • Context: Provides the baseline solubility and reflux conditions required for ethoxy-substituted salicylaldehydes.[1]

    • URL:

  • pKa Data & Chemical Properties: Physical properties of 5-chloro-2-hydroxybenzaldehyde deriv

    • Source: PubChem / NIST
    • Context: Proxy data for pKa estimation of the 5-chloro-2-hydroxy moiety.[1]

    • URL:[1]

Sources

Handling hygroscopic nature of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling of its hygroscopic precursors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction: The Critical Role of Precursor Quality

The successful synthesis of this compound is critically dependent on the quality and handling of its precursors. A key starting material for this synthesis is 4-Chloro-2-ethoxyphenol . Substituted phenols, such as this precursor, can exhibit hygroscopic tendencies, meaning they readily absorb moisture from the atmosphere. This absorbed water can have significant downstream consequences, affecting reaction yields, purity of the final product, and the reproducibility of your results.

This guide will focus on the challenges posed by the hygroscopic nature of 4-Chloro-2-ethoxyphenol and other reagents involved in the subsequent formylation step to produce the target aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary precursor for this compound and why is it considered moisture-sensitive?

A1: The most direct precursor is 4-Chloro-2-ethoxyphenol . This substituted phenol is formylated in a subsequent step to introduce the aldehyde group at the ortho position to the hydroxyl group. Phenolic compounds, especially those with electron-donating groups, can be hygroscopic. The hydroxyl group can form hydrogen bonds with atmospheric water, leading to the absorption of moisture. While specific data on the hygroscopicity of 4-Chloro-2-ethoxyphenol is not extensively published, related phenolic compounds are known to be sensitive to moisture.[1][2][3] Therefore, it is best practice to handle it as a hygroscopic material.

Q2: How can I tell if my precursor, 4-Chloro-2-ethoxyphenol, has absorbed water?

A2: Visual inspection is the first step. A pure, anhydrous solid should be a free-flowing crystalline powder or solid mass. If the material appears clumpy, sticky, or has a paste-like consistency, it has likely absorbed a significant amount of moisture.[4][5] For quantitative analysis, Karl Fischer titration is the gold standard for determining water content in solid samples.

Q3: What are the consequences of using a "wet" precursor in the formylation reaction?

A3: Using a precursor contaminated with water can lead to several undesirable outcomes:

  • Reduced Yields: Many formylation reactions, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, utilize reagents that are highly reactive towards water.[6][7][8][9] For instance, the Vilsmeier reagent, formed from DMF and POCl₃, will be quenched by water, reducing the amount of active formylating agent available.[8][10]

  • Byproduct Formation: The presence of water can lead to side reactions, complicating the purification of the desired product.

  • Inconsistent Results: The variable amount of water in different batches of the precursor will lead to poor reproducibility of the reaction.

Q4: How should I properly store 4-Chloro-2-ethoxyphenol and other moisture-sensitive reagents?

A4: Proper storage is crucial. We recommend the following:

  • Store the precursor in a tightly sealed container, preferably with a secondary seal like parafilm.

  • Place the container inside a desiccator containing an active desiccant such as silica gel, anhydrous calcium sulfate (Drierite®), or phosphorus pentoxide.[5]

  • For highly sensitive applications, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is ideal.[11]

  • Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the synthesis, with a focus on the hygroscopic nature of the precursors.

Problem 1: Low or No Yield of this compound

Q: I performed a formylation reaction (e.g., Vilsmeier-Haack) on 4-Chloro-2-ethoxyphenol and obtained a very low yield of the desired aldehyde. What could be the cause?

A: This is a common issue often linked to moisture contamination. Let's break down the potential causes and solutions.

Troubleshooting Workflow:

G start Low/No Product Yield q1 Was the precursor (4-Chloro-2-ethoxyphenol) dry? start->q1 q2 Were the formylation reagents and solvent anhydrous? q1->q2 Yes sol1 Dry the precursor: - Vacuum oven at low heat. - Store in a desiccator. q1->sol1 No q3 Was the reaction performed under an inert atmosphere? q2->q3 Yes sol2 Use fresh, anhydrous reagents. - Distill solvents. - Use Sure/Seal™ bottles. q2->sol2 No sol3 Implement inert atmosphere techniques: - Use Schlenk line or glove box. - Flush glassware with N2/Ar. q3->sol3 No

Caption: Troubleshooting workflow for low product yield.

Detailed Explanation:

  • Precursor Wetness: As discussed, water in your 4-Chloro-2-ethoxyphenol will consume the formylating agent.

    • Solution: Before use, dry the precursor in a vacuum oven at a gentle temperature (e.g., 40-50 °C) for several hours. Ensure the material is stored in a desiccator immediately after drying and cooling.[12]

  • Reagent and Solvent Quality: The reagents used for formylation are often highly moisture-sensitive.

    • Vilsmeier-Haack Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are key. POCl₃ reacts violently with water. DMF is hygroscopic and should be used from a freshly opened bottle or dried over molecular sieves.[13]

    • Reimer-Tiemann Reagents: Chloroform and the strong base (e.g., NaOH, KOH) must be handled carefully. While this reaction is often run in a biphasic aqueous system, controlling the water content is still important for reproducibility.[6][7][14]

    • Solvents: All reaction solvents must be anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).[11][15]

  • Reaction Atmosphere: Exposure to the laboratory atmosphere can introduce enough moisture to significantly impact the reaction.

    • Solution: Assemble your reaction glassware while hot from the oven and cool it under a stream of dry nitrogen or argon.[11] Perform the reaction under a positive pressure of an inert gas using a Schlenk line or in a glove box.

Problem 2: Product is Impure and Difficult to Purify

Q: The crude product from my reaction is an oily mixture with multiple spots on TLC, making purification by crystallization or chromatography challenging. What is the likely cause?

A: This often points to the formation of byproducts due to side reactions, which can be exacerbated by the presence of water.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Degradation of Reagents Moisture can cause the decomposition of formylating agents, leading to the formation of various reactive species that can result in a complex mixture of byproducts.Use fresh, high-purity reagents. For liquid reagents, consider purification by distillation if the quality is suspect.
Incomplete Reaction If the formylating agent was partially quenched by water, you will have a significant amount of unreacted starting material (4-Chloro-2-ethoxyphenol) in your crude product.Ensure all reagents and solvents are anhydrous as described in Problem 1. Consider a slight excess of the formylating reagent.
Side Reactions Depending on the formylation method, various side reactions can occur. For example, in the Reimer-Tiemann reaction, para-formylation can compete with the desired ortho-formylation.[14] Water can influence the selectivity of these reactions.Strictly follow established protocols for the chosen formylation reaction. Ensure anhydrous conditions to minimize unpredictable side reactions. A copper-mediated Duff reaction has been shown to improve ortho-selectivity.[16]

Experimental Protocols

Protocol 1: Drying Hygroscopic Precursors

This protocol describes the general procedure for drying a solid hygroscopic precursor like 4-Chloro-2-ethoxyphenol.

  • Place the hygroscopic solid in a suitable glass container (e.g., a round-bottom flask or a crystallization dish).

  • Place the container in a vacuum oven.

  • Heat the oven to a temperature well below the melting point of the compound (for 4-Chloro-2-ethoxyphenol, a temperature of 40-50 °C is a safe starting point).

  • Apply vacuum to the oven and allow the solid to dry for 4-12 hours.

  • Release the vacuum with a dry inert gas (N₂ or Ar).

  • Immediately transfer the dried solid to a desiccator for storage.

Protocol 2: Handling Anhydrous Solvents and Reagents

This protocol outlines the best practices for transferring anhydrous liquids.

G start Start: Anhydrous Reagent in Sure/Seal™ Bottle step1 Flush syringe with N₂ or Ar gas start->step1 step2 Puncture septum and withdraw reagent step1->step2 step3 Insert needle into reaction flask (under inert gas) step2->step3 step4 Dispense reagent step3->step4

Caption: Workflow for transferring anhydrous liquids.

  • Prepare the Syringe: Take a clean, dry syringe and needle. Flush it with dry nitrogen or argon gas 3-5 times to remove any air and moisture.

  • Prepare the Reagent Bottle: Secure the Sure/Seal™ bottle. Insert a needle connected to a source of dry inert gas through the septum to create a positive pressure.

  • Withdraw the Reagent: Puncture the septum with the needle of your prepared syringe and slowly withdraw the desired volume of the liquid. The positive pressure in the bottle will help fill the syringe.

  • Transfer to Reaction: Immediately transfer the reagent to your reaction flask, which should also be under a positive pressure of an inert gas. Insert the needle through the septum on your reaction flask and dispense the liquid.

By adhering to these guidelines and troubleshooting steps, you can mitigate the challenges posed by hygroscopic precursors and achieve more reliable and successful syntheses of this compound.

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Duff reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Retrieved from [Link]

  • Unacademy. (n.d.). A Simple Note on Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • S. S. V. Ramasastry, S. K. Ghorai, & P. S. Kumar. (2007). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wikipedia. (2023, November 28). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • The ScholarShip. (2014). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • NIH - PubChem. (n.d.). 4-Chloro-2-Ethylphenol. Retrieved from [Link]

  • chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • Gheorghe Roman. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-540.
  • NIH - PubChem. (n.d.). 4-(2-Chloroethoxy)phenol. Retrieved from [Link]

  • NIH - PubChem. (n.d.). Resorcinol. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 4-chloro-2-ethylphenol. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1.
  • Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, August 27). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Resorcinol. Retrieved from [Link]

  • Mr. Sandip N. Badeliya. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 6). Acidity of substituted phenols. Retrieved from [Link]

  • BYJU'S. (2019, December 16). The Explanation for the Acidity of Phenols. Retrieved from [Link]

  • YouTube. (2023, October 30). Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. Retrieved from [Link]

Sources

Validation & Comparative

FT-IR characteristic peaks of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: FT-IR Characterization of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde

Executive Summary: The Spectral Fingerprint

In the synthesis and quality control of salicylaldehyde derivatives, This compound (CEHB) presents a distinct infrared profile driven by strong intramolecular hydrogen bonding and specific substituent effects.[1]

This guide provides a technical comparison of CEHB against its primary precursor, 3-Ethoxy-2-hydroxybenzaldehyde (3-Ethoxysalicylaldehyde).[1] By focusing on the spectral shifts induced by the C-5 chlorine atom, researchers can definitively validate product identity and monitor reaction completion.[1]

Key Differentiator: The emergence of the C-Cl stretching vibration (~700–750 cm⁻¹) and subtle shifts in the aromatic fingerprint region (800–900 cm⁻¹) are the critical markers distinguishing the final product from its non-chlorinated precursor.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the molecular forces at play. CEHB is not merely a sum of its parts; the ortho-hydroxyl and ortho-aldehyde groups create a "pseudo-aromatic" chelate ring.[1]

  • Intramolecular Hydrogen Bonding: The phenolic proton is tightly bound to the carbonyl oxygen. This weakens the C=O bond (lowering its frequency) and stiffens the O-H bond (broadening its absorption).[2]

  • Substituent Effects:

    • 3-Ethoxy Group: Electron-donating by resonance (+M), increasing electron density in the ring.[1]

    • 5-Chloro Group: Electron-withdrawing by induction (-I), deactivating the ring and altering the dipole moment of ring vibrations.[1]

Diagram 1: Structural Vibrational Map

VibrationalMap Molecule 5-Chloro-3-ethoxy- 2-hydroxybenzaldehyde OH_Group Phenolic -OH (Chelated) Molecule->OH_Group Broad Stretch 3100-3400 cm⁻¹ CHO_Group Aldehyde -CHO Molecule->CHO_Group C=O Stretch ~1665 cm⁻¹ Ethoxy_Group 3-Ethoxy (-OEt) Molecule->Ethoxy_Group C-O-C Stretch 1200-1280 cm⁻¹ Chloro_Group 5-Chloro (-Cl) Molecule->Chloro_Group C-Cl Stretch 600-800 cm⁻¹ OH_Group->CHO_Group Intramolecular H-Bonding

Caption: molecular functional groups linked to their primary vibrational modes.[3][1] Note the interaction between OH and CHO groups.

Comparative Analysis: Target vs. Precursor

The most critical application of FT-IR in this context is distinguishing the chlorinated product (CEHB) from the starting material (3-Ethoxy-2-hydroxybenzaldehyde).[1]

Table 1: Critical Peak Assignments & Shifts
Vibrational Mode3-Ethoxy-2-hydroxybenzaldehyde (Precursor)This compound (Target)Diagnostic Value
O-H Stretch 3100–3400 cm⁻¹ (Broad)3100–3400 cm⁻¹ (Broad)Low. Both exhibit strong chelation; not useful for differentiation.[1]
C-H (Aldehyde) 2850, 2750 cm⁻¹ (Fermi Doublet)2850, 2750 cm⁻¹Confirmation. Confirms the aldehyde group remains intact during chlorination.
C=O[3] Stretch 1660–1670 cm⁻¹1665–1675 cm⁻¹Medium. The -Cl group (-I effect) may cause a slight blue shift (higher wavenumber).[1]
C=C Aromatic 1580, 1480 cm⁻¹1575, 1475 cm⁻¹Medium. Ring breathing modes shift due to mass change (H → Cl).[3]
C-Cl Stretch ABSENT ~700–750 cm⁻¹ CRITICAL. Appearance of this band confirms successful chlorination.[1]
C-H Out-of-Plane ~730–750 cm⁻¹ (3 adj.[1] H)~800–850 cm⁻¹ (Isolated H)High. Substitution pattern changes from 1,2,3-trisubstituted to 1,2,3,5-tetrasubstituted.[3][1]

Expert Insight: Do not rely solely on the C=O shift. The fingerprint region (600–900 cm⁻¹) provides the definitive proof of structure. The disappearance of the "3 adjacent hydrogens" bending mode and the appearance of the C-Cl stretch is the gold standard for validation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this protocol. This method minimizes moisture interference, which can obscure the critical O-H region.

Diagram 2: Sample Preparation & Analysis Workflow

Workflow cluster_Methods Choose Method Start Start: Crude Solid Dry Desiccate (Vacuum, 2h) Remove H₂O interference Start->Dry Prep Sample Prep Method Dry->Prep ATR ATR (Diamond/ZnSe) Preferred for QC Prep->ATR KBr KBr Pellet Preferred for Resolution Prep->KBr Scan Acquisition (4 cm⁻¹, 32 scans) ATR->Scan KBr->Scan Process Baseline Correction & CO₂ Removal Scan->Process Analyze Identify C-Cl Peak (700-750 cm⁻¹) Process->Analyze Decision Peak Present? Analyze->Decision Pass PASS: Product Confirmed Decision->Pass Yes Fail FAIL: Check Starting Material Decision->Fail No

Caption: Decision tree for FT-IR analysis ensuring moisture removal and correct peak identification.

Step-by-Step Methodology:
  • Sample Drying: The hygroscopic nature of phenolic aldehydes requires drying the sample in a vacuum desiccator over P₂O₅ for at least 2 hours. Residual water creates a broad band at 3400 cm⁻¹ that masks the intramolecular O-H stretch.

  • Method Selection:

    • ATR (Attenuated Total Reflectance): Recommended for routine QC. Use a Diamond or ZnSe crystal.[1] Ensure good contact pressure.[1]

    • KBr Pellet: Recommended for publication-quality spectra.[1] Mix 1-2 mg sample with 200 mg dry KBr. This method provides better resolution in the fingerprint region (critical for C-Cl identification).[1]

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹[1][4][5]

    • Scans: 32 (ATR) or 16 (KBr)

    • Range: 4000–400 cm⁻¹ (Ensure the detector cuts off below 600 cm⁻¹ to see the C-Cl band).

References

  • NIST Chemistry WebBook. Infrared Spectrum of 5-Chloro-2-hydroxybenzaldehyde. National Institute of Standards and Technology.[1][4] Link[3]

  • Sigma-Aldrich (Merck). FT-IR Spectrum of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1] Spectrabase.[1][6] Link[3]

  • Roman, G. (2023).[1][7][8] Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-541.[3][1][7][8] Link[3][8]

  • PubChem. 5-Ethoxy-2-hydroxybenzaldehyde (Compound Summary). National Library of Medicine.[1] Link[3]

Sources

Comparative Technical Guide: 3-Ethoxy- vs. 3-Methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Coordination Chemists.

Executive Summary

In the design of Schiff base ligands and pharmaceutical intermediates, the choice between 3-methoxysalicylaldehyde (o-Vanillin) and 3-ethoxysalicylaldehyde is often dictated by a trade-off between crystallinity and lipophilicity . While 3-methoxysalicylaldehyde offers a rigid, high-melting scaffold ideal for initial crystallographic studies, its 3-ethoxy analog provides a critical boost in lipophilicity (LogP ~2.1 vs 1.37) and membrane permeability, making it superior for biological assays despite its lower melting point and more challenging purification. This guide analyzes the physicochemical, synthetic, and biological divergences of these two homologous ortho-hydroxybenzaldehydes.

Part 1: Physicochemical Profile ("The Hardware")

The structural difference lies solely in the alkyl chain length at the 3-position (ortho to the hydroxyl group). This seemingly minor modification drastically alters the solid-state properties and solvation thermodynamics.

Table 1: Comparative Physicochemical Data
Property3-Methoxysalicylaldehyde3-EthoxysalicylaldehydeImpact on Research
Common Name o-Vanillin3-EthoxysalicylaldehydeNaming convention
CAS Number 148-53-8492-88-6Procurement
Molecular Weight 152.15 g/mol 166.17 g/mol Stoichiometry
Physical State (RT) Yellow Crystalline SolidLow-Melting Solid / OilHandling difficulty
Melting Point 40–42 °C66–68 °C (Pure) / often semi-solidPurification method
LogP (Lipophilicity) ~1.37~2.10Bio-permeability
pKa (Phenolic) ~7.91~8.1 (Est.)[1]Deprotonation pH
Solubility (Water) Slightly SolubleInsolubleAqueous assays
Solubility (EtOH) HighVery HighReaction solvent

Expert Insight: The Melting Point discrepancy is the most immediate practical challenge. 3-Methoxysalicylaldehyde crystallizes readily, facilitating easy purification. In contrast, 3-ethoxysalicylaldehyde often oils out during synthesis due to the increased rotational degrees of freedom of the ethyl chain, interfering with crystal lattice packing. Researchers must often resort to vigorous scratching or seeding to induce crystallization.

Part 2: Synthetic Utility & Reactivity ("The Software")

Both compounds are primarily used to synthesize Schiff base ligands (Salen/Salophen type) . The reaction involves the condensation of the aldehyde with a primary amine.[2]

Mechanistic Divergence
  • Electronic Effect (+R): Both alkoxy groups are Electron Donating Groups (EDG) via resonance.[3] They increase the electron density on the benzene ring. However, they are meta to the aldehyde group, meaning their resonance donation does not directly stabilize the carbonyl carbon. The inductive withdrawal (-I) is slightly weaker for Ethyl than Methyl, making the 3-ethoxy ring slightly more electron-rich, potentially making the phenolate oxygen a "harder" donor in metal complexes.

  • Steric Gate: The 3-position is adjacent to the phenolic oxygen. In coordination chemistry, this is the "pocket" that holds the metal.

    • Methoxy: Minimal steric bulk; allows for planar metal complexes.

    • Ethoxy: Increased bulk; can force metal complexes into distorted geometries (tetrahedral vs. square planar) or prevent dimerization.

Visualization: Reactivity & Steric Influence

The following diagram illustrates the Schiff base formation and the specific zone where the ethoxy group exerts steric influence.

Reactivity cluster_steric 3-Position Effect Aldehyde Salicylaldehyde (Electrophile) Inter Carbinolamine Intermediate Aldehyde->Inter Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Inter Imine Schiff Base (Product) Inter->Imine - H2O (Dehydration) Steric 3-Ethoxy Group (Steric Bulk) Steric->Aldehyde Minor Kinetic Impediment Metal Metal Binding (Coordination) Steric->Metal Blocks Dimerization Distorts Geometry

Caption: Pathway of Schiff base formation. The 3-ethoxy substituent (yellow) exerts minimal influence on the initial reaction rate but significantly impacts the final metal coordination geometry.

Part 3: Biological Implications[4]

When developing bioactive agents (e.g., antimicrobial or anticancer), the choice between ethoxy and methoxy is often a decision about ADME (Absorption, Distribution, Metabolism, Excretion) .

Decision Matrix: When to use which?
  • Choose 3-Methoxy (o-Vanillin):

    • If you are establishing a structure-activity relationship (SAR) baseline.

    • If you need high-quality single crystals for X-ray diffraction.

    • If water solubility is marginally required.[4][5]

  • Choose 3-Ethoxy:

    • If the methoxy derivative shows activity but poor cellular uptake (low permeability).

    • To block metabolic O-demethylation (ethyl groups are metabolically more stable than methyl groups in certain cytochrome P450 pathways).

    • To increase the "greasiness" (lipophilicity) to cross the Blood-Brain Barrier (BBB).

Visualization: SAR Decision Tree

SAR_Decision Start Ligand Design Goal Crystallography Need X-Ray Structure? Start->Crystallography Bioactivity Targeting Live Cells? Start->Bioactivity Route1 Use 3-Methoxy (Rigid, High MP) Crystallography->Route1 Yes CheckPerm Is Permeability Poor? Bioactivity->CheckPerm Route2 Use 3-Ethoxy (+0.7 LogP Boost) CheckPerm->Route2 Yes (Need Lipophilicity) Route3 Use 3-Methoxy (Baseline Potency) CheckPerm->Route3 No (Target is Extracellular)

Caption: Strategic decision tree for selecting the appropriate aldehyde substituent based on experimental goals (Structural Biology vs. Medicinal Chemistry).

Part 4: Experimental Protocols

Protocol: Comparative Synthesis of Salen-Type Ligands

This protocol is self-validating. The color change and solubility shifts serve as checkpoints.

Materials:

  • A: 3-Methoxysalicylaldehyde (10 mmol, 1.52 g)

  • B: 3-Ethoxysalicylaldehyde (10 mmol, 1.66 g)

  • Amine: Ethylenediamine (5 mmol) or trans-1,2-diaminocyclohexane.

  • Solvent: Absolute Ethanol (EtOH).

Methodology:

  • Dissolution (Checkpoint 1):

    • Dissolve 10 mmol of the aldehyde in 20 mL of hot absolute EtOH.

    • Observation:A dissolves to form a clear yellow solution. B may require less heat due to higher lipophilicity but check for "oiling out" droplets.

  • Condensation:

    • Add 5 mmol of diamine dropwise while stirring.

    • Reflux at 70°C for 2 hours.

    • Color Change: Solution will deepen from yellow to orange/red (formation of imine bond).

  • Isolation (The Critical Divergence):

    • For A (Methoxy): Cool to room temperature.[6] Yellow/Orange needles usually precipitate spontaneously. Filter and wash with cold EtOH.

    • For B (Ethoxy): Cool to 0°C (ice bath). If product oils out (common), add a seed crystal or scratch the glass side vigorously. If oil persists, rotary evaporate to 50% volume and add cold hexane to force precipitation.

  • Characterization (Validation):

    • IR Spectroscopy: Look for the disappearance of the Carbonyl peak (~1660 cm⁻¹) and appearance of the Imine (C=N) peak (~1630 cm⁻¹).

    • 1H NMR: The imine proton (-CH=N-) appears as a singlet around 8.3–8.5 ppm.

      • Differentiation:A shows a methoxy singlet (~3.8 ppm).[7] B shows a triplet (~1.4 ppm) and quartet (~4.1 ppm) for the ethyl group.

Visualization: Experimental Workflow

Workflow Step1 Dissolve Aldehyde in EtOH (Reflux Temp) Step2 Add Diamine (0.5 eq) Reflux 2h Step1->Step2 Step3 Check Color Shift (Yellow -> Orange) Step2->Step3 Branch Cooling & Isolation Step3->Branch PathA 3-Methoxy Product: Spontaneous Crystallization Branch->PathA Methoxy PathB 3-Ethoxy Product: Risk of Oiling Out Branch->PathB Ethoxy FixB Troubleshoot: 1. Ice Bath 2. Add Hexane 3. Scratch Glass PathB->FixB

Caption: Step-by-step synthesis workflow highlighting the critical isolation difficulty associated with the 3-ethoxy derivative.

References

  • Sigma-Aldrich. (n.d.). 3-Ethoxysalicylaldehyde Product Sheet. Retrieved from

  • PubChem. (n.d.).[8] 3-Ethoxysalicylaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[9][10] A Comparative Guide to the Biological Activity of Schiff Bases Derived from Substituted Salicylaldehydes. Retrieved from [9]

  • Mao, H. (2023). Solubility measurement and data correlation of 3-ethoxysalicylaldehyde in twelve pure solvents. Journal of Chemical Thermodynamics, 188, 107162.
  • Quintieri, L., et al. (2016). Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma.[11] Anticancer Research, 36(11), 5743-5750.[11] Retrieved from

  • Google Patents. (2013). CN103342666A - Synthetic method of 3-ethoxy salicylaldehyde carbohydrazide di-Schiff base.[12] Retrieved from

Sources

A Researcher's Guide to Benchmarking the Antimicrobial Efficacy of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzaldehyde derivatives, a class of organic compounds, have garnered significant interest for their potential antimicrobial properties.[1][2] This guide provides a comprehensive framework for benchmarking the antimicrobial efficacy of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde and its analogs. We will delve into the experimental design, detailed protocols, and data interpretation necessary for a robust comparative analysis, equipping researchers with the knowledge to systematically evaluate these promising compounds.

The Scientific Rationale: Why Phenolic Aldehydes?

Phenolic compounds are well-documented for their antimicrobial activities, which are often attributed to their ability to disrupt microbial cell structures and metabolic processes.[3][4] The presence of a hydroxyl group on the benzene ring is a key structural feature. The introduction of a halogen, such as chlorine, and an alkoxy group, like ethoxy, can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial potency.[2][5] The aldehyde functional group itself is also known to contribute to antimicrobial effects.[6]

The core hypothesis for investigating this compound and its analogs is that the synergistic interplay of these functional groups will result in significant antimicrobial activity. Benchmarking these compounds against a panel of clinically relevant bacteria is a critical step in validating this hypothesis and identifying lead candidates for further development.

Experimental Workflow for Antimicrobial Efficacy Testing

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of benchmarking the antimicrobial efficacy of the target compounds.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis & Interpretation Compound Synthesis & Characterization Compound Synthesis & Characterization Selection of Test Microorganisms Selection of Test Microorganisms Compound Synthesis & Characterization->Selection of Test Microorganisms Preparation of Media & Reagents Preparation of Media & Reagents Selection of Test Microorganisms->Preparation of Media & Reagents MIC Assay (Broth Microdilution) MIC Assay (Broth Microdilution) Preparation of Media & Reagents->MIC Assay (Broth Microdilution) MBC Assay MBC Assay MIC Assay (Broth Microdilution)->MBC Assay Data Compilation & Tabulation Data Compilation & Tabulation MBC Assay->Data Compilation & Tabulation Interpretation of Results Interpretation of Results Data Compilation & Tabulation->Interpretation of Results Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Interpretation of Results->Structure-Activity Relationship (SAR) Analysis

Figure 1: Experimental workflow for antimicrobial efficacy testing.

Detailed Experimental Protocols

The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] The broth microdilution method is a widely used and reliable technique for determining MIC values.[7][9][10]

Materials:

  • This compound and its analogs

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates[7]

  • 0.5 McFarland turbidity standard[7]

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a 2-fold serial dilution of each compound in CAMHB directly in the 96-well plate.[7]

      • Add 100 µL of CAMHB to wells 2 through 11.

      • Add 200 µL of the highest concentration of the test compound to well 1.

      • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10.

      • Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial agent).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Minimum Bactericidal Concentration (MBC) Test

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This test is a crucial follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates[13]

  • Sterile micropipette and tips

  • Incubator

Protocol:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a 10-100 µL aliquot.[12][14]

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[11][12]

Comparative Data Presentation

For a clear and concise comparison, the experimental data should be summarized in a table. The following is a hypothetical dataset for illustrative purposes.

CompoundStructureTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation
This compound this compound structureS. aureus (ATCC 29213)1632Bactericidal
E. coli (ATCC 25922)3264Bactericidal
Analog A (5-Bromo-3-ethoxy-2-hydroxybenzaldehyde) Analog A structureS. aureus (ATCC 29213)816Bactericidal
E. coli (ATCC 25922)1632Bactericidal
Analog B (3-ethoxy-2-hydroxybenzaldehyde) Analog B structureS. aureus (ATCC 29213)64>128Bacteriostatic
E. coli (ATCC 25922)128>128Bacteriostatic
Vancomycin (Control) -S. aureus (ATCC 29213)12Bactericidal
Ciprofloxacin (Control) -E. coli (ATCC 25922)0.250.5Bactericidal

Interpretation of Results and Structure-Activity Relationship (SAR)

The hypothetical data in the table above suggests that the presence and nature of the halogen at position 5 significantly influence the antimicrobial activity. The bromo-substituted analog (Analog A) exhibits lower MIC and MBC values compared to the chloro-substituted parent compound, indicating enhanced potency. The absence of a halogen (Analog B) leads to a marked decrease in activity, highlighting the importance of this functional group.

The bactericidal nature of the halogenated compounds (MBC/MIC ratio ≤ 4) is a desirable characteristic for an antimicrobial agent. In contrast, the non-halogenated analog appears to be primarily bacteriostatic.

Potential Mechanisms of Action

The antimicrobial activity of phenolic aldehydes is likely multifactorial.[3][15] Potential mechanisms include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the compounds may allow them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[4][16]

  • Enzyme Inhibition: The aldehyde and hydroxyl groups can interact with microbial enzymes, inhibiting critical metabolic pathways.[3]

  • Protein Denaturation: These compounds can form hydrogen bonds with proteins, altering their conformation and function.[3]

  • Generation of Reactive Oxygen Species (ROS): Phenolic compounds can induce oxidative stress within bacterial cells, leading to damage of DNA, proteins, and lipids.[3][15]

G cluster_0 Bacterial Cell Phenolic_Aldehyde Phenolic_Aldehyde Cell_Membrane Cell_Membrane Phenolic_Aldehyde->Cell_Membrane Disruption Enzymes Enzymes Phenolic_Aldehyde->Enzymes Inhibition DNA_Proteins DNA_Proteins Phenolic_Aldehyde->DNA_Proteins Oxidative Damage (ROS) Bacterial_Cell Bacterial_Cell Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Leakage

Figure 2: Potential mechanisms of antimicrobial action of phenolic aldehydes.

Conclusion

This guide provides a robust framework for the systematic benchmarking of this compound analogs. By adhering to standardized protocols and carefully analyzing the resulting data, researchers can effectively evaluate the antimicrobial potential of these compounds. The insights gained from such studies are invaluable for the identification of novel antimicrobial agents to combat the growing challenge of drug-resistant infections.

References

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  • Kos, J., Zadrazilova, I., Nemecek, J., Keltosova, S., & Imramovsky, A. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433–440. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde. The protocols outlined below are designed to empower you with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.

Hazard Assessment and Key Safety Information

Understanding the potential risks is the first step in safe chemical handling. Based on data from similar compounds, this compound should be treated as a hazardous substance.

Hazard ClassificationDescriptionPrecautionary Statement
Skin Irritation Causes skin irritation upon contact.[1][2]Avoid contact with skin. Wear appropriate protective gloves and clothing.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]Avoid contact with eyes. Wear chemical safety goggles or a face shield.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor.[1][3]Avoid breathing dust or vapors. Handle in a well-ventilated area, preferably a chemical fume hood.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are non-negotiable when handling this compound.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Must conform to EN166 (EU) or NIOSH (US) approved standards.[7]
Skin Chemical-resistant gloves (Nitrile or Neoprene are generally recommended for aldehydes). A lab coat or chemical-resistant apron is mandatory.[7][8]Inspect gloves for any signs of degradation or punctures before each use.[7] Remove and wash contaminated clothing before reuse.[9]
Respiratory Generally not required for handling small quantities in a well-ventilated chemical fume hood. If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.[3][7]
Feet Closed-toe shoes are required in any laboratory setting. Safety footwear may be necessary depending on the specific risks of the work area.[10]Shoes should be made of a material that is resistant to chemical splashes.[10]
Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup Ensure safety first handle_weigh 3. Weigh Compound prep_setup->handle_weigh Work in ventilated space handle_transfer 4. Transfer and Dissolve handle_weigh->handle_transfer Avoid dust generation cleanup_decon 5. Decontaminate handle_transfer->cleanup_decon After experiment cleanup_waste 6. Segregate Waste cleanup_decon->cleanup_waste Proper disposal is key cleanup_ppe 7. Doff PPE cleanup_waste->cleanup_ppe Final step

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Personal Protective Equipment (PPE) : Before handling, put on all required PPE as detailed in the table above.

  • Weighing and Dispensing : To minimize the generation of dust, handle the solid compound carefully. Use a spatula to transfer the material. If there is a risk of dust formation, consider using a ventilated balance enclosure.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1]

    • For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Identification : All waste containing this compound must be classified as hazardous waste.

  • Containerization :

    • Use a dedicated, compatible, and clearly labeled hazardous waste container.[12] The label should include the words "HAZARDOUS WASTE" and the full chemical name.[12]

    • Never mix incompatible waste streams.[12] This compound may be incompatible with strong oxidizing agents and strong bases.[3][9]

    • Keep waste containers tightly closed except when adding waste.[12][13]

  • Storage : Store hazardous waste in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[3]

    • Contaminated consumables such as gloves, weighing paper, and pipette tips must also be disposed of as hazardous waste.

By adhering to these guidelines, you are not only ensuring your own safety but also contributing to a culture of responsibility and excellence in the scientific community.

References

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethoxy-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Ekinci Kimya. (2011). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.